Technical Documentation Center

3-tert-Butyloxy-1-propanol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-tert-Butyloxy-1-propanol
  • CAS: 80783-53-5

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization of 3-tert-Butyloxy-1-propanol: A Technical Guide

CAS: 80783-53-5 (Primary); 89698-46-4 (Alternate) Formula: C₇H₁₆O₂ | MW: 132.20 g/mol [1] Executive Summary & Molecular Architecture 3-tert-Butyloxy-1-propanol is a mono-protected 1,3-diol.[1] In drug development, it ser...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 80783-53-5 (Primary); 89698-46-4 (Alternate) Formula: C₇H₁₆O₂ | MW: 132.20 g/mol [1]

Executive Summary & Molecular Architecture

3-tert-Butyloxy-1-propanol is a mono-protected 1,3-diol.[1] In drug development, it serves as a critical "orthogonal linker."[1] Its utility lies in the disparity between its two oxygen termini: one is a robust, acid-labile tert-butyl ether, and the other is a free primary alcohol ready for functionalization (e.g., mesylation, oxidation, or coupling).

This guide addresses the "blind spots" often encountered during the synthesis and verification of this compound. Specifically, it distinguishes the target molecule from its common impurities—the n-butyl isomer (CAS 10215-33-5) and the bis-protected side product—using high-resolution spectroscopic data.

Structural Logic

The molecule consists of a flexible three-carbon tether (propyl) capped by a bulky lipophilic head group (t-butyl).[1] This structure dictates its spectroscopic signature:

  • Symmetry Breaking: Unlike 1,3-propanediol, the t-butyl group breaks symmetry, creating distinct chemical environments for the terminal methylenes.

  • Steric Bulk: The t-butyl group simplifies the 1H NMR spectrum with a massive singlet (9H) that serves as an internal integration standard.[1]

Experimental Synthesis & Purification Workflow

Context for Spectral Data: The spectra described below are best understood in the context of the impurities generated during synthesis.[1] The primary route involves the acid-catalyzed addition of isobutylene to 1,3-propanediol.

Workflow Diagram

The following diagram outlines the critical path from raw materials to the purified analyte required for spectroscopic validation.

SynthesisWorkflow Reactants 1,3-Propanediol + Isobutylene Reaction Etherification (0-25°C, Pressure) Reactants->Reaction Catalyst Acid Catalyst (Amberlyst-15) Catalyst->Reaction Quench Neutralization (NaHCO3) Reaction->Quench Stop Reaction Crude Crude Mixture: Mono- + Bis-ether Quench->Crude Distill Fractional Distillation (Sep. by BP) Crude->Distill Vacuum Pure Pure 3-tert-Butyloxy-1-propanol (Analyte) Distill->Pure Collect ~80°C @ 10mmHg

Caption: Synthesis pathway highlighting the critical distillation step to remove the bis-tert-butyl impurity before spectral analysis.

Nuclear Magnetic Resonance (NMR) Analysis

Expert Insight: The definitive proof of structure is the integration ratio between the t-butyl group and the methylene chain.[1] A pure sample must show a 9:2:2:2 ratio.[1] Any deviation in the 9H singlet suggests contamination with the bis-protected ether or residual t-butanol.[1]

^1H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
1.18 - 1.22 Singlet (s)9HC(CH ₃)₃Methyl protons on the t-butyl group.[1] Highly shielded and chemically equivalent due to free rotation.[1]
1.75 - 1.85 Quintet (quin)2HC-CH ₂-CThe central methylene.[1] Splits into a quintet (

) due to coupling with 4 neighboring protons (2 on left, 2 on right).[1]
2.40 - 2.80 Broad Singlet1H-OH Hydroxyl proton.[1] Shift varies with concentration and temperature (H-bonding).[1] Disappears on D₂O shake.
3.45 - 3.52 Triplet (t)2HtBu-O-CH ₂-Ether-adjacent methylene.[1] Slightly more shielded than the alcohol-adjacent methylene due to the steric bulk of the t-butyl group.[1]
3.70 - 3.78 Triplet (t)2HHO-CH ₂-Alcohol-adjacent methylene.[1] Deshielded by the electronegative oxygen of the free hydroxyl group.[1]

Self-Validation Protocol:

  • Check the Quintet: Ensure the peak at ~1.8 ppm is a clean quintet (

    
     Hz). A multiplet here often indicates the presence of the n-butyl isomer impurity.[1]
    
  • D₂O Exchange: Add one drop of D₂O to the NMR tube.[1] The broad singlet at ~2.5 ppm must disappear.[1] If it remains, the signal is an impurity, not the OH.[1]

^{13}C NMR Data (100 MHz, CDCl₃)

The carbon spectrum confirms the asymmetry of the molecule.[1]

Shift (δ, ppm)Carbon TypeAssignmentNotes
27.6 CH₃C(C H₃)₃Intense peak (3 equivalent carbons).[1]
32.5 CH₂C-C H₂-CCentral methylene.[1]
59.5 CH₂tBu-O-C H₂-Ether carbon.[1]
62.8 CH₂HO-C H₂-Alcohol carbon (typically downfield of ether carbon).[1]
73.2 CqC (CH₃)₃Quaternary carbon.[1] Characteristic weak intensity; disappears in DEPT-135.[1]

Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or EI (70 eV).[1] Molecular Ion: 132 m/z (Often weak or absent in EI).[1]

Fragmentation Pathway

In Electron Impact (EI) ionization, the molecule rarely survives intact.[1] The dominant pathway is the ejection of the stable tert-butyl cation or the loss of isobutene via a McLafferty-like rearrangement.[1]

MassSpecFragmentation Parent Parent Ion [M]+ m/z 132 (Unstable) PathA Alpha Cleavage Loss of Methyl (M-15) Parent->PathA PathB Heterolytic Cleavage (Dominant Pathway) Parent->PathB PathC Loss of Isobutene (M-56) Parent->PathC FragA Fragment m/z 117 PathA->FragA BasePeak t-Butyl Cation m/z 57 (Base Peak) PathB->BasePeak FragC Propanediol Radical m/z 76 PathC->FragC

Caption: Fragmentation logic showing the dominance of the t-butyl cation (m/z 57) in the mass spectrum.

Key Diagnostic Peaks:

  • m/z 57: [C(CH₃)₃]⁺. Base peak (100% abundance).[1][2]

  • m/z 59: [HO-CH₂-CH₂-O]⁺ or similar oxonium species.[1]

  • m/z 117: [M - CH₃]⁺. Loss of a methyl group from the t-butyl moiety.[1]

  • m/z 133: [M + H]⁺. Observed in ESI-MS (Soft ionization).[1]

Infrared Spectroscopy (FT-IR)

Sampling: Neat liquid (ATR).[1]

The IR spectrum is a quick "fingerprint" check for the presence of the alcohol and the ether linkage.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3350 - 3450 O-H StretchAlcoholBroad, strong band.[1] Confirms the "1-propanol" terminus is free.[1]
2850 - 2980 C-H StretchAlkyl (sp³)Strong absorptions.[1] The t-butyl group contributes significantly to the doublet at ~2970 cm⁻¹.[1]
1365 & 1390 C-H Bendgem-DimethylThe "t-butyl split."[1] A characteristic doublet of peaks indicating the C(CH₃)₃ group.[1]
1050 - 1100 C-O StretchEther/AlcoholStrong bands.[1] Overlap of primary alcohol C-O and ether C-O stretches.[1]

References

  • PubChem. (n.d.).[1][3] Compound Summary: 3-(1,1-Dimethylethoxy)-1-propanol (CID 5056739).[1][3] National Library of Medicine.[1][3] Retrieved February 3, 2026, from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Library: Glycol Ethers Fragmentation Data.[1] NIST Standard Reference Data.[1][4] Retrieved February 3, 2026, from [Link]

Sources

Exploratory

IUPAC name of 3-tert-Butyloxy-1-propanol

An In-Depth Technical Guide to 3-tert-Butoxypropan-1-ol Abstract This technical guide provides a comprehensive analysis of 3-tert-butoxypropan-1-ol, a bifunctional organic compound of interest to researchers and professi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-tert-Butoxypropan-1-ol

Abstract

This technical guide provides a comprehensive analysis of 3-tert-butoxypropan-1-ol, a bifunctional organic compound of interest to researchers and professionals in chemical synthesis and drug development. The document begins by systematically deconstructing the compound's structure to establish its correct International Union of Pure and Applied Chemistry (IUPAC) name, clarifying common points of ambiguity in nomenclature. Subsequent sections offer an in-depth exploration of its physicochemical properties, detailed protocols for its synthesis and purification, and a thorough spectroscopic characterization. The guide culminates with a discussion of its current and potential applications, alongside essential safety and handling protocols, to furnish a complete scientific resource for laboratory and industrial use.

IUPAC Nomenclature and Structural Analysis

The accurate identification of a chemical entity begins with its systematic name. The user-provided term "3-tert-Butyloxy-1-propanol" is structurally descriptive but can be refined according to the rigorous principles of IUPAC nomenclature. The process is governed by the hierarchy of functional groups, which dictates the parent structure and the correct numbering of the carbon chain.

Establishing Functional Group Priority

The molecule possesses two functional groups: an alcohol (-OH) and an ether (-O-). According to IUPAC rules, the alcohol group has higher priority for nomenclature purposes than the ether group.[1][2] Consequently, the compound is named as an alcohol, with the "-ol" suffix, and the ether moiety is treated as a substituent.[2]

Identifying and Numbering the Parent Chain
  • Parent Chain Selection : The longest continuous carbon chain containing the principal functional group (the -OH group) is a three-carbon chain. Therefore, the parent alkane is "propane".[2]

  • Parent Name Modification : The "-e" from propane is replaced with the suffix "-ol", yielding "propanol".

  • Numbering : The chain is numbered to assign the lowest possible locant (position number) to the principal functional group. The carbon atom bonded to the hydroxyl group is designated as carbon-1 (C1).

This numbering scheme results in the following structure: HO-C¹H₂-C²H₂-C³H₂-O-C(CH₃)₃

Naming the Substituent and Assembling the Final IUPAC Name

The substituent is attached to carbon-3 (C3) and consists of an oxygen atom bonded to a tertiary butyl group. This is named the tert-butoxy group.

By combining the substituent name and locant with the parent name, the correct and unambiguous IUPAC name is 3-tert-butoxypropan-1-ol .[3]

IUPAC_Naming_Logic cluster_structure Molecular Structure cluster_steps Nomenclature Process struct HO-CH₂-CH₂-CH₂-O-C(CH₃)₃ A 1. Identify Functional Groups (-OH, -O-) B 2. Determine Priority Alcohol (-OH) > Ether (-O-) A->B Ref. IUPAC Rules C 3. Identify Parent Chain (Propane) B->C Parent is 'Propanol' D 4. Number Chain (C1 for -OH group) C->D Lowest Locant Rule E 5. Name Substituent (tert-butoxy at C3) D->E F 6. Assemble Name E->F Result 3-tert-butoxypropan-1-ol F->Result

Figure 1: Logical workflow for determining the IUPAC name.
Figure 2: Atom connectivity of 3-tert-butoxypropan-1-ol.

Physicochemical Properties

Understanding the physical and chemical properties of 3-tert-butoxypropan-1-ol is essential for its application in experimental design, process chemistry, and formulation development. The presence of both a hydroxyl group (hydrogen bond donor) and an ether group (hydrogen bond acceptor) imparts a unique solubility and reactivity profile.

PropertyValueSource
Molecular Formula C₇H₁₆O₂[4]
Molecular Weight 132.20 g/mol [5]
Appearance Colorless liquid with a characteristic odor[6][7]
Boiling Point 143-151 °C[4][8]
Melting Point -56 °C[8]
Density 0.874 g/cm³ at 20 °C[8]
Flash Point 44 °C (112 °F)[6][8]
Solubility in Water Soluble (18% at 20 °C)[4]
Refractive Index (n20/D) 1.413[8]

Synthesis and Purification

The synthesis of 3-tert-butoxypropan-1-ol typically involves the formation of an ether bond. A common and industrially relevant method is the acid-catalyzed addition of a diol to an alkene. This approach avoids the use of alkyl halides and is atom-economical.

Field-Proven Synthetic Protocol: Acid-Catalyzed Etherification

This protocol describes the synthesis from 1,3-propanediol and isobutene, utilizing a solid acid catalyst for ease of separation and improved sustainability.[9]

Causality: The mechanism relies on the protonation of isobutene by the acid catalyst to form a stable tert-butyl carbocation. This electrophile is then attacked by one of the hydroxyl groups of 1,3-propanediol. Using an excess of the diol favors the formation of the mono-etherified product over the diether byproduct.

Materials:

  • 1,3-Propanediol (reagent grade, excess)

  • Isobutene (gas or liquefied)

  • Amberlyst 15 (or similar solid acid catalyst), pre-dried

  • Anhydrous Diethyl Ether (solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Reaction vessel suitable for pressure (if using liquefied isobutene) or a gas dispersion tube

Step-by-Step Methodology:

  • Catalyst Preparation: Activate the Amberlyst 15 catalyst by washing with methanol followed by diethyl ether and drying under vacuum at 60 °C for 12 hours.

  • Reaction Setup: In a suitable reaction vessel, charge the activated Amberlyst 15 catalyst (approx. 5 mol% relative to the limiting reagent). Add a solution of 1,3-propanediol dissolved in anhydrous diethyl ether.

  • Reactant Addition: Cool the mixture to 0 °C. Slowly bubble isobutene gas through the solution or add liquefied isobutene portion-wise, monitoring the reaction temperature. Maintain a slight excess of isobutene to ensure complete reaction of the diol's primary hydroxyl group.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis of aliquots.

  • Workup and Purification:

    • Filter the reaction mixture to remove the solid acid catalyst. The catalyst can be washed with fresh diethyl ether, and the washings combined with the filtrate.

    • Wash the combined organic filtrate with saturated sodium bicarbonate solution to neutralize any leached acidic residues, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: Purify the crude product by fractional distillation under reduced pressure to yield pure 3-tert-butoxypropan-1-ol.

Self-Validating System: The purity of the final product must be confirmed by ¹H NMR and GC-MS to ensure the absence of starting materials and the diether byproduct (1,3-di-tert-butoxypropane).

Synthesis_Workflow Reactants 1,3-Propanediol + Isobutene (Amberlyst 15, Diethyl Ether) Reaction Reaction at 0°C to RT (12-24h) Reactants->Reaction Filtration Filtration (Remove Catalyst) Reaction->Filtration Wash Aqueous Workup (NaHCO₃, Brine) Filtration->Wash Dry Drying (MgSO₄) Wash->Dry Concentrate Solvent Removal (Rotary Evaporation) Dry->Concentrate Purify Fractional Distillation (Reduced Pressure) Concentrate->Purify Product Pure 3-tert-butoxypropan-1-ol Purify->Product Analysis Purity Analysis (NMR, GC-MS) Product->Analysis Validation

Figure 3: Experimental workflow for the synthesis and purification of 3-tert-butoxypropan-1-ol.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of the molecular structure, serving as the ultimate validation of a successful synthesis.

Technique Expected Observations
¹H NMR δ (ppm) ~4.0-3.5 (t, 2H): -C¹H₂-OH proton signal.[10]δ (ppm) ~3.4 (t, 2H): -C³H₂-O- proton signal.δ (ppm) ~2.5 (br s, 1H): -OH proton signal (exchangeable with D₂O).δ (ppm) ~1.8 (quintet, 2H): -C²H₂- proton signal.δ (ppm) ~1.2 (s, 9H): Nine equivalent protons of the -C(CH₃)₃ group.
¹³C NMR Four distinct signals are expected, corresponding to the three propyl carbons and the equivalent methyl carbons of the tert-butyl group, plus a quaternary carbon signal.
IR (Infrared) ~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.~2950-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.~1100 cm⁻¹ (strong): C-O stretching vibration of the ether linkage.[11]
Mass Spec (MS) Molecular Ion (M⁺): m/z = 132.2. A prominent peak at m/z = 57 corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺ is expected upon fragmentation.

Applications and Significance

3-tert-butoxypropan-1-ol is a versatile molecule with applications stemming from its unique combination of a hydrophilic alcohol head and a bulky, lipophilic ether tail.

  • Solvent in Formulations: It serves as an effective coupling agent and solvent in coatings, inks, adhesives, and cleaning products.[4] Its amphiphilic nature allows it to solubilize both polar and non-polar components.

  • Chemical Intermediate: In drug development and fine chemical synthesis, it acts as a valuable building block. The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, while the sterically hindered tert-butyl ether serves as a stable protecting group for the other end of the C3 chain.[12][13]

  • Potential in Drug Delivery: Glycol ethers are explored as penetration enhancers in transdermal drug delivery systems.[14] While specific data for this compound is limited, its structural motifs suggest potential utility in modifying the barrier properties of the stratum corneum to improve drug permeation.

Safety and Handling

Adherence to strict safety protocols is mandatory when handling 3-tert-butoxypropan-1-ol.

  • Hazards: The compound is a flammable liquid and vapor.[6][15] It can cause serious eye irritation and skin irritation.[6][15] It may form explosive peroxides upon prolonged storage, especially if exposed to air and light.[6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a flame-retardant lab coat.[6]

  • Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][16] Use non-sparking tools and take precautionary measures against static discharge.[15][16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place designated for flammable liquids.[16] It should be stored away from strong oxidants.[6]

References

  • Ethers Nomenclature Made Easy: IUPAC Rules & Examples. (n.d.). Vedantu. Retrieved February 4, 2026, from [Link]

  • Basic IUPAC Nomenclature V. (n.d.). Retrieved February 4, 2026, from [Link]

  • 3-Butoxy-1-propanol. (n.d.). LookChem. Retrieved February 4, 2026, from [Link]

  • IUPAC nomenclature of alcohols and ethers. (2011, March 14). chemlaba. Retrieved February 4, 2026, from [Link]

  • tert-Butoxypropanol. (2024, April 9). ChemBK. Retrieved February 4, 2026, from [Link]

  • Naming Ethers. (n.d.). Chemistry Steps. Retrieved February 4, 2026, from [Link]

  • Nomenclature of Alcohols and Ethers. (n.d.). CHEM 1114 – Introduction to Chemistry. Retrieved February 4, 2026, from [Link]

  • 1-tert-BUTOXYPROPAN-2-OL. (n.d.). IARC Publications. Retrieved February 4, 2026, from [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. (n.d.). Inchem.org. Retrieved February 4, 2026, from [Link]

  • Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. (2026, January 15). ACS Publications. Retrieved February 4, 2026, from [Link]

  • 3-Butoxy-1-propanol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • 3-(1,1-Dimethylethoxy)-1-propanol. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. (n.d.). Retrieved February 4, 2026, from [Link]

  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. (n.d.). MDPI. Retrieved February 4, 2026, from [Link]

  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. (n.d.). doc brown's advanced organic chemistry revision notes. Retrieved February 4, 2026, from [Link]

  • Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.
  • Safety data sheet. (n.d.). Steinfurt - Möller Chemie. Retrieved February 4, 2026, from [Link]

  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. (2025, August 7). ResearchGate. Retrieved February 4, 2026, from [Link]

  • †Electronic Supplementary Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved February 4, 2026, from [Link]

  • Probing the Intermolecular Interactions in Binary Liquid Mixtures of 1-Tert-butoxy-2-propanol with Amines Through Volumetric, Ultrasonic and FT-IR Spectroscopic Studies at Different Temperatures. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of 3-tert-Butyloxy-1-propanol

[1] Executive Summary 3-tert-Butyloxy-1-propanol (CAS 89682-64-4 / 80783-53-5) is a primary glycol ether characterized by a bulky hydrophobic tert-butyl group and a hydrophilic primary hydroxyl tail.[1][2] Unlike its com...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-tert-Butyloxy-1-propanol (CAS 89682-64-4 / 80783-53-5) is a primary glycol ether characterized by a bulky hydrophobic tert-butyl group and a hydrophilic primary hydroxyl tail.[1][2] Unlike its commercially ubiquitous isomer 1-tert-butoxy-2-propanol (Arcosolv® PTB), this specific structural arrangement offers unique interfacial tension properties and reactivity profiles suitable for specialized drug delivery systems and flow chemistry applications.[1]

This guide provides a comprehensive analysis of its solubility landscape, grounded in thermodynamic principles and validated by structural analogues.[1] It addresses the critical data gap in public literature by providing a robust experimental protocol for in-house determination, ensuring researchers can generate self-validating data for regulatory or formulation purposes.[1]

Part 1: Chemical Identity & Structural Analysis[1][3][4]

The Isomer Distinction

A common error in formulation chemistry is conflating 3-tert-butyloxy-1-propanol with its secondary alcohol isomer.[1] The distinction is non-trivial regarding solubility and reactivity.[1]

Feature3-tert-Butyloxy-1-propanol (Target)1-tert-butoxy-2-propanol (Common Isomer)
CAS 89682-64-4 / 80783-53-557018-52-7
Structure Primary Alcohol (-CH₂OH)Secondary Alcohol (-CH(OH)CH₃)
Steric Hindrance Low (at -OH site)Moderate (at -OH site)
Reactivity High (Oxidizes to Aldehyde)Lower (Oxidizes to Ketone)
LogP (Calc) ~0.7~0.87
Primary Utility Intermediate / LinkerSolvent / Coupling Agent
Mechanistic Basis of Solubility

The molecule operates as an amphiphile .[1]

  • The tert-Butyl Head: A spherical, sterically bulky hydrophobic domain that disrupts water structure less entropically than a linear butyl chain, enhancing solubility in non-polar alkanes (Hexane, Heptane).[1]

  • The Propyl Spacer: A 3-carbon linear chain providing flexibility.[1]

  • The Primary Hydroxyl: A hydrogen-bond donor/acceptor site driving miscibility in polar protic solvents (Water, Methanol).[1]

Part 2: Solubility Landscape (Predicted & Empirical)[1]

Due to the specific nature of CAS 89682-64-4, exact experimental tables are often proprietary.[1] The following data is derived from Hansen Solubility Parameter (HSP) modeling and comparative analysis of the glycol ether class.

Predicted Solubility Profile

Data represents thermodynamic equilibrium solubility at 25°C.[1]

Solvent ClassRepresentative SolventSolubility PredictionMechanistic Rationale
Polar Protic WaterMiscible Strong H-bonding matches the -OH tail; LogP < 1.0 suggests high aqueous affinity.[1]
Polar Protic Methanol / EthanolMiscible Perfect dipole-dipole and H-bond alignment.[1]
Polar Aprotic DMSO / DMFMiscible High dielectric constants stabilize the polar end; organic backbone solvates the t-butyl group.[1]
Chlorinated Dichloromethane (DCM)Miscible Excellent solvation of the ether linkage and alkyl chain.[1]
Non-Polar Hexane / HeptaneSoluble (>100 mg/mL) The bulky tert-butyl group provides sufficient lipophilicity to prevent phase separation.[1]
Ethers THF / Diethyl EtherMiscible "Like dissolves like" – ether linkage interaction.[1]
Thermodynamic Modeling

For precise formulation, the solubility (


) in binary mixtures can be modeled using the Jouyban-Acree Model , which accounts for solvent-solvent interactions:

[1]

Where


 denotes mole fraction, 

is temperature in Kelvin, and

are experimentally determined constants.

Part 3: Experimental Protocol for Solubility Determination

Objective: To determine the precise thermodynamic solubility limit of 3-tert-Butyloxy-1-propanol in a target solvent system using a self-validating Laser Nephelometry approach.

Workflow Diagram

The following logic flow ensures data integrity during the solubility screen.

SolubilityWorkflow Start Start: Solid/Liquid Sample Prep Preparation: Excess Solute in Solvent Start->Prep Equilib Equilibration: 24h Shake @ 25°C Prep->Equilib Constant Agitation Filter Filtration: 0.45 µm PTFE Equilib->Filter Remove Undissolved Analysis Quantitation: GC-FID or HPLC-RI Filter->Analysis Dilute if needed Data Data Processing: LogS Calculation Analysis->Data

Figure 1: Standardized workflow for thermodynamic solubility determination.

Detailed Methodology
Method A: High-Throughput Screening (Kinetic Solubility)

Best for early-stage discovery to identify "Go/No-Go" solvents.[1]

  • Stock Prep: Dissolve compound in DMSO to 10 mM.

  • Spiking: Spike 5 µL of stock into 195 µL of target solvent (buffer/organic) in a 96-well plate.

  • Detection: Measure UV absorbance or Nephelometry (light scattering) immediately.[1]

  • Result: Precipitation indicates solubility < 250 µM.[1]

Method B: Equilibrium Solubility (The "Gold Standard")

Required for regulatory filing and process chemistry.

  • Saturation: Add 3-tert-Butyloxy-1-propanol dropwise to 5 mL of solvent until a persistent cloudiness (turbidity) or phase separation is observed. Add 10% excess.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

    • Note: As a glycol ether, this compound may form micro-emulsions.[1] Centrifugation (10,000 rpm for 10 min) is preferred over filtration to avoid filter adsorption.[1]

  • Sampling: Carefully aspirate the supernatant (clear phase).[1]

  • Quantification (GC-FID):

    • Column: DB-Wax or equivalent polar column (to separate alcohol).[1]

    • Carrier: Helium @ 1 mL/min.

    • Temp Program: 50°C (2 min) → 10°C/min → 220°C.

    • Internal Standard: 1-Butanol or Decane.[1]

Part 4: Applications & Implications[1][5][6]

Flow Chemistry Solvent

The high solubility of 3-tert-Butyloxy-1-propanol in both aqueous and organic streams makes it an ideal homogenizing solvent for flow reactors.[1] It allows biphasic reagents (e.g., an aqueous oxidant and an organic substrate) to mix into a single phase, increasing reaction kinetics.[1]

Extraction & Purification

Because of its amphiphilic nature, it can be used to extract polar impurities from non-polar product streams (or vice versa) by tuning the water/ether ratio.[1]

  • Protocol: In a water/heptane system, 3-tert-Butyloxy-1-propanol will partition primarily into the phase matching its instantaneous hydrogen-bonding environment, often acting as a co-solvent that breaks emulsions.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5056739, 3-(1,1-Dimethylethoxy)-1-propanol. Retrieved from [Link]

  • Boatman, R. J. (2001). Glycol Ethers: E-Series and P-Series.[1] In Patty's Toxicology. John Wiley & Sons.[1] (General reference for glycol ether physicochemical properties).

  • Jouyban, A. (2008).Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences. (Methodological basis for thermodynamic modeling).
  • World Health Organization (2006). 1-tert-Butoxypropan-2-ol: Concise International Chemical Assessment Document 68.[1] (Comparative data for the isomer). Retrieved from [Link][1]

Sources

Protocols & Analytical Methods

Method

Experimental protocol for using 3-tert-Butyloxy-1-propanol in synthesis

Application Note: Strategic Utilization of 3-tert-Butyloxy-1-propanol in Linker Synthesis Abstract This technical guide details the experimental protocols for utilizing 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) as a h...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-tert-Butyloxy-1-propanol in Linker Synthesis

Abstract

This technical guide details the experimental protocols for utilizing 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) as a high-fidelity spacer in the synthesis of heterobifunctional molecules, specifically PROTACs (Proteolysis Targeting Chimeras) and bioconjugates.[1] Unlike standard polyethylene glycol (PEG) linkers, this C3-alkyl ether provides a distinct hydrophobic profile and rigid spatial separation. This guide focuses on the "Activate-Couple-Deprotect" workflow, emphasizing orthogonal compatibility with acid-labile substrates.

Technical Profile & Strategic Utility

3-tert-Butyloxy-1-propanol is a mono-protected 1,3-propanediol.[1] Its strategic value lies in the tert-butyl ether moiety, which serves as a robust acid-labile protecting group, remaining stable under basic conditions (e.g., Williamson ether synthesis, nucleophilic substitution) where ester-protected linkers would fail.

PropertyValueRelevance
Formula

C3 Spacer with orthogonal protection
MW 132.20 g/mol Low molecular weight contribution
Boiling Point ~145°C (760 mmHg)High boiling point; requires vacuum distillation for purification
Density 0.874 g/mLLiquid handling compatible
Solubility DCM, THF, DMF, EtOHCompatible with standard organic workflows
Stability Bases, Nucleophiles, ReductantsUnstable to: Strong Lewis/Brønsted acids

Experimental Workflows

Visualizing the Pathway

The following diagram outlines the logical flow for incorporating this spacer into a target molecule.

G cluster_0 Orthogonal Stability Window Start 3-tert-Butyloxy-1-propanol (Starting Material) Act ACTIVATION (Tosylation/Mesylation) Start->Act TsCl, Et3N DCM, 0°C Couple COUPLING (Nucleophilic Displacement) Act->Couple Ligand-Nu (OH/NH2) K2CO3, DMF Inter Protected Intermediate (R-O-(CH2)3-O-tBu) Couple->Inter Deprot DEPROTECTION (Acidic Cleavage) Inter->Deprot TFA/DCM or H3PO4 Final Final Product (R-O-(CH2)3-OH) Deprot->Final - Isobutylene

Figure 1: The "Activate-Couple-Deprotect" strategy ensures the primary alcohol is functionalized while the distal end remains masked by the acid-labile tert-butyl group.[1]

Detailed Protocols

Protocol A: Activation via Tosylation

The primary alcohol is a poor leaving group.[1] Converting it to a tosylate (or mesylate) is the standard activation step to enable subsequent nucleophilic attack.[1]

Reagents:

  • 3-tert-Butyloxy-1-propanol (1.0 equiv)[1][2]

  • p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)[1][3][4]

  • Triethylamine (TEA) (1.5 equiv) or Pyridine[3]

  • DMAP (0.1 equiv - Catalytic)[1]

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Purge a round-bottom flask with nitrogen. Dissolve 3-tert-Butyloxy-1-propanol in anhydrous DCM (concentration ~0.2 M).

  • Addition: Cool to 0°C. Add TEA and DMAP.

  • Reaction: Add TsCl portion-wise over 15 minutes to maintain temperature control.

    • Mechanism:[5][6][7][8] The alcohol attacks the sulfonyl sulfur, displacing chloride. The base neutralizes the generated HCl.[1]

  • Incubation: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product (

    
    ) will be less polar than the starting alcohol.[1]
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).[1] Wash organics with brine, dry over
    
    
    .[1][3]
  • Purification: Flash column chromatography (Silica, 0-20% EtOAc in Hexanes).

    • Note: Tosylates can be unstable on silica if left too long; elute quickly.[1]

Protocol B: Coupling (Ether Synthesis)

This step attaches the linker to your target ligand (e.g., a phenol derivative).

Reagents:

  • Target Phenol/Amine (1.0 equiv)

  • Activated Linker (from Protocol A) (1.1 equiv)

  • 
     or 
    
    
    
    (2.0 equiv)
  • DMF or Acetonitrile (anhydrous)

Procedure:

  • Dissolution: Dissolve the target ligand in DMF.[1] Add the carbonate base.[1] Stir at RT for 15 mins to deprotonate the nucleophile.

  • Coupling: Add the activated linker (Tosylate).[1]

  • Heating: Heat to 60–80°C for 12–18 hours.

    • Critical Control: Do not exceed 90°C, as thermal elimination of the tosylate can compete with substitution.

  • Workup: Dilute with water (to dissolve DMF). Extract with EtOAc.[1]

Protocol C: Orthogonal Deprotection

Removing the tert-butyl group requires acidic conditions.[1] The choice of acid depends on the sensitivity of the rest of your molecule.[1]

MethodReagentsConditionsSuitability
Standard TFA / DCM (1:[1]1)RT, 1-2 hRobust substrates.
Mild 85%

(aq) / Toluene
RT, 4-12 hAcid-sensitive substrates (e.g., Boc groups elsewhere).
Scavenger TFA + Triethylsilane (TES)RT, 1 hPrevents t-butyl cation re-attachment (alkylation).

Standard Procedure (TFA Method):

  • Dissolve the intermediate in DCM.[1]

  • Add Trifluoroacetic acid (TFA) dropwise (Final ratio 1:1 to 1:4 TFA:DCM).[1]

  • Scavenging (Optional but Recommended): Add 2.0 equiv of Triethylsilane (TES) or Anisole.[1] This traps the generated isobutylene/tert-butyl cation, preventing it from alkylating sensitive aromatic rings on your payload.[1]

  • Completion: Monitor by LC-MS (loss of +56 Da mass corresponding to isobutylene).[1]

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (

    
    ) to remove residual TFA.[1]
    

Troubleshooting & "The Scientist's Perspective"

  • Issue: Low Yield in Coupling.

    • Cause: Steric hindrance.[1][5] The tert-butyl group is bulky.[1]

    • Solution: Switch from Tosylate to Iodide .[1] Treat the Tosylate with NaI in acetone (Finkelstein reaction) before coupling.[1] Iodides are better leaving groups and less bulky.[1]

  • Issue: Decomposition during Deprotection.

    • Cause: The tert-butyl cation generated is a strong electrophile.[1]

    • Solution: Use the "Magic Blue" method (Tris(4-bromophenyl)ammoniumyl hexachloroantimonate) for catalytic, neutral deprotection if the substrate is extremely acid-sensitive [1]. Alternatively, use aqueous phosphoric acid as a milder alternative to TFA [2].[6]

  • Issue: Product Volatility.

    • Cause: The free alcohol (final product) might be low molecular weight.[1]

    • Solution: If the fragment is small, avoid high-vacuum drying.[1] Use a gentle stream of nitrogen.[1]

References

  • Hidasová, D., & Slanina, T. (2023).[9] Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates.[10][6][9] The Journal of Organic Chemistry, 88(10), 6932–6938. Link

  • Li, B., Berliner, M., Buzon, R., et al. (2006).[6][9] Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers.[6][9] The Journal of Organic Chemistry, 71(24), 9045–9050.[6] Link

  • PubChem.[1][2] (n.d.). 3-(1,1-Dimethylethoxy)-1-propanol (CAS 80783-53-5).[1][2] National Library of Medicine.[1][2] Retrieved October 26, 2023.[1] Link[2]

  • Farnaby, W., Koegl, M., Roy, M. J., et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.[1] Nature Chemical Biology, 15, 672–680. Link

Sources

Application

Application Note: Strategic Utilization of 3-tert-Butyloxy-1-propanol in Linker Design

Executive Summary & Core Directive 3-tert-Butyloxy-1-propanol (CAS 10215-33-5) is not a "protecting group reagent" in the traditional sense (like Boc₂O or TBDMS-Cl).[1][2] Rather, it is a privileged building block —a mon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-tert-Butyloxy-1-propanol (CAS 10215-33-5) is not a "protecting group reagent" in the traditional sense (like Boc₂O or TBDMS-Cl).[1][2] Rather, it is a privileged building block —a mono-protected 1,3-propanediol—that exemplifies the utility of the tert-butyl ether protecting group strategy.[1]

For drug development professionals, particularly those in PROTAC (Proteolysis Targeting Chimera) and ADC (Antibody-Drug Conjugate) research, this molecule serves as a critical "spacer" reagent. It allows for the introduction of a precise 3-carbon chain with differentiated termini: a reactive primary alcohol on one end and a robust, acid-labile tert-butyl ether on the other.[1][2]

This guide details the synthesis, stability profile, and deprotection protocols required to utilize 3-tert-Butyloxy-1-propanol as a robust linker scaffold. [1][2]

Chemical Logic & Mechanism[2][4]

The tert-Butyl Ether Advantage

The utility of 3-tert-Butyloxy-1-propanol relies entirely on the physicochemical properties of the tert-butyl ether moiety.[1][2] Unlike silyl ethers (TBDMS, TIPS), which can be prone to cleavage by nucleophiles or fluoride, the tert-butyl ether is:

  • Sterically Bulky: Prevents nucleophilic attack at the ether oxygen.[1][2]

  • Base Stable: Completely inert to hydroxides, alkoxides, and organolithiums (e.g.,

    
    -BuLi, Grignards).[1]
    
  • Acid Labile: Cleaves cleanly via an E1 mechanism, releasing isobutylene (gas) and the free alcohol, simplifying purification.

Mechanistic Pathway: The E1 Elimination

Deprotection is driven by the stability of the tert-butyl carbocation.[1] Upon protonation by a strong acid (TFA or HCl), the C-O bond breaks to form the cation, which immediately eliminates a proton to form isobutylene gas.

DeprotectionMechanism cluster_0 Step 1: Protonation cluster_1 Step 2: E1 Elimination Start t-Bu Ether (R-O-tBu) Protonated Oxonium Ion (R-OH+-tBu) Start->Protonated + H+ (TFA) Cation t-Bu Cation [(CH3)3C+] Protonated->Cation Cleavage Product Free Alcohol (R-OH) Protonated->Product Cleavage Gas Isobutylene Gas (↑) Cation->Gas - H+

Figure 1: Mechanism of acid-catalyzed deprotection of the tert-butyl ether moiety.[1][2]

Stability Profile

The following table summarizes the compatibility of the tert-butyl ether protecting group found in 3-tert-Butyloxy-1-propanol. This dictates when this scaffold can be successfully employed.[1][2]

Condition TypeReagent ClassCompatibilityNotes
Basic (Aqueous) NaOH, KOH, LiOHExcellent Stable even at reflux.[1] Ideal for saponification of esters elsewhere in the molecule.
Basic (Anhydrous) NaH, LDA, KOtBuExcellent Stable to strong bases used in alkylation reactions.
Nucleophiles Grignards, OrganolithiumsExcellent No reaction; ether oxygen is sterically shielded.
Oxidation Jones, PCC, SwernGood The ether linkage survives; however, the free alcohol will oxidize.
Reduction LiAlH₄, NaBH₄, H₂/PdExcellent Stable to hydride reduction and catalytic hydrogenation.[1]
Acid (Weak) Acetic Acid, Silica GelGood Generally stable to flash chromatography and mild acidic workups.
Acid (Strong) TFA, HCl, H₂SO₄Labile Rapid cleavage. This is the deprotection trigger.
Lewis Acids BBr₃, TMSI, ZnBr₂Labile Cleaves efficiently, often used as an alternative to protonic acids.[1]

Experimental Protocols

Protocol A: Synthesis of 3-tert-Butyloxy-1-propanol (Mono-Protection)

Context: If the reagent is not purchased commercially, it must be synthesized by mono-protecting 1,3-propanediol.[1][2] This is challenging due to the risk of bis-protection.[1]

Reagents:

  • 1,3-Propanediol (Excess, 3.0 equiv)[1]

  • Isobutylene gas (or condensed liquid)

  • Amberlyst-15 (H+ form resin) or H₂SO₄ (catalytic)[2]

  • Dichloromethane (DCM)[3]

Procedure:

  • Setup: In a pressure-rated vessel (autoclave or heavy-walled glass seal tube), dissolve 1,3-propanediol (3.0 equiv) in DCM.

    • Note: Excess diol is critical to statistically favor the mono-ether over the di-ether.[1][2]

  • Catalyst: Add Amberlyst-15 resin (10 wt% relative to diol).[1] Resin is preferred over H₂SO₄ for easier workup.[1]

  • Addition: Cool the vessel to -10°C. Bubble Isobutylene gas into the solvent until saturation, or add condensed isobutylene (1.0 equiv).

  • Reaction: Seal the vessel and stir at Room Temperature (RT) for 12–24 hours.

  • Workup: Filter off the Amberlyst resin.[1][2]

  • Purification: Wash the organic layer with water to remove unreacted 1,3-propanediol (highly water-soluble).[1] The product (mono-ether) and bis-ether remain in the organic phase.[1]

  • Distillation: Fractional distillation is required to separate the mono-ether (b.p. ~145°C) from the bis-ether.[1][2]

Protocol B: Application – Linker Installation (Mitsunobu Reaction)

Context: Using 3-tert-Butyloxy-1-propanol to attach a propyl linker to a drug scaffold (Phenol/Imide).[1][2]

Reagents:

  • Target Substrate (Phenol or Imide)

  • 3-tert-Butyloxy-1-propanol (1.2 equiv)[1][2]

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • DIAD or DEAD (1.5 equiv)

  • Solvent: THF (Anhydrous)

Procedure:

  • Dissolve the substrate, PPh₃, and 3-tert-Butyloxy-1-propanol in anhydrous THF under inert atmosphere (N₂/Ar).[1][2]

  • Cool to 0°C.

  • Add DIAD dropwise over 15 minutes.

  • Allow to warm to RT and stir for 4–16 hours.

  • Validation: Monitor by TLC/LC-MS. The product will retain the tert-butyl group (check for M+56 or loss of 56 in MS fragmentation).[1]

  • Concentrate and purify via flash chromatography (Silica).[2][4] Note: The t-Bu ether is stable to silica.[1]

Protocol C: Deprotection (TFA Method)

Context: Removing the protecting group to reveal the terminal alcohol for further conjugation.[1]

Reagents:

  • Trifluoroacetic Acid (TFA)[3]

  • Dichloromethane (DCM)[3]

  • Scavenger (Optional: Triethylsilane if the substrate is electron-rich and prone to alkylation by t-butyl cations).[1][2]

Procedure:

  • Dissolve the tert-butyl ether intermediate in DCM (0.1 M concentration).[1][2]

  • Add TFA to create a 1:1 to 1:4 (TFA:DCM) ratio depending on substrate sensitivity.[1][2]

    • Standard: 20% TFA in DCM.[1][2]

  • Stir at RT for 1–3 hours.

    • Observation: Gas evolution (isobutylene) may be observed.[2]

  • Monitoring: TLC should show the disappearance of the non-polar starting material and appearance of a more polar alcohol.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.[2]

  • Result: The crude product is the trifluoroacetate salt (if amines are present) or the free alcohol.

Workflow Visualization

The following diagram illustrates the strategic logic of using 3-tert-Butyloxy-1-propanol in a PROTAC linker synthesis workflow.

LinkerStrategy Start 1,3-Propanediol Reagent 3-tert-Butyloxy-1-propanol (The Scaffold) Start->Reagent Selective Mono-Protection (Isobutylene/H+) Coupling Coupling Reaction (Mitsunobu or Alkylation) Reagent->Coupling Provides Linker Substrate Drug Scaffold (Nucleophile) Substrate->Coupling Provides Pharmacophore ProtectedIntermediate Protected Intermediate (Linker Attached) Coupling->ProtectedIntermediate Deprotection Acid Deprotection (TFA/DCM) ProtectedIntermediate->Deprotection Cleaves t-Bu Ether Final Functionalized Linker (Free Alcohol Ready for E3 Ligase) Deprotection->Final - Isobutylene

Figure 2: Workflow for utilizing 3-tert-Butyloxy-1-propanol to install a functionalized linker.[1][2]

References

  • Synthesis of tert-Butyl Ethers: Gupta, V. P. (1987).[1] Process for the preparation of glycol mono-tertiary-butyl ethers. U.S. Patent 4,691,065.[1] Link

  • Deprotection Protocols: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[1] (Specifically Chapter 2: Protection for the Hydroxyl Group, Section: tert-Butyl Ethers). Link

  • Lewis Acid Deprotection: Bartoli, G., et al. (2005).[5] CeCl3·7H2O/NaI System: A Facile and Efficient Cleavage of tert-Butyl Ethers and Esters. Organic Letters, 7(3), 427–430. Link

  • Linker Applications in PROTACs: Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery, 15(9), 1065-1078.[1] Link

Sources

Method

Deprotection of 3-tert-Butyloxy-1-propanol under acidic conditions

Abstract This application note details the optimized protocols for the removal of the tert-butyl ether protecting group from 3-tert-Butyloxy-1-propanol to yield 1,3-propanediol. While tert-butyl ethers are robust protect...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocols for the removal of the tert-butyl ether protecting group from 3-tert-Butyloxy-1-propanol to yield 1,3-propanediol. While tert-butyl ethers are robust protecting groups stable to nucleophiles and strong bases, their removal requires specific acidic conditions.[1] This guide focuses on two primary methodologies: Trifluoroacetic acid (TFA) mediated cleavage and Hydrochloric acid (HCl) solvolysis. Special attention is given to the isolation of the hydrophilic product, 1,3-propanediol, which presents specific challenges during aqueous workup due to its high water solubility.

Introduction & Strategic Analysis

The tert-butyl (


-Bu) ether is a sterically bulky protecting group widely used to mask hydroxyl functionalities. Its stability against oxidation, reduction, and basic hydrolysis makes it ideal for multi-step synthesis. However, the deprotection step requires careful planning.

The Substrate: 3-tert-Butyloxy-1-propanol (


).
The Product:  1,3-Propanediol (

).

Critical Challenge: The transformation converts a moderately lipophilic mono-ether into a highly polar, hygroscopic diol (bp 213°C).

  • Standard Workup Failure Mode: Traditional extraction (e.g., EtOAc/Water) often leads to massive yield loss because 1,3-propanediol partitions preferentially into the aqueous phase.

  • Side Reaction Risk: In concentrated TFA, the primary hydroxyl groups of the product can form trifluoroacetate esters (

    
    ), requiring a subsequent hydrolysis step for quantitative recovery.
    

Mechanistic Insight

The deprotection follows an E1/S\textsubscript{N}1-like pathway . The reaction is driven by the stability of the tert-butyl carbocation intermediate.[2]

  • Protonation: The ether oxygen accepts a proton from the acid.

  • Fragmentation: The C-O bond cleaves, releasing the alcohol (1,3-propanediol) and generating a tert-butyl cation.

  • Elimination: The tert-butyl cation rapidly eliminates a proton to form isobutylene (gas), which drives the equilibrium forward.

Note: In the presence of nucleophilic acids (like TFA), the cation may be trapped as tert-butyl trifluoroacetate, or the product alcohol may be esterified.

Mechanism Substrate 3-tert-Butyloxy-1-propanol (Protonation) Transition Oxonium Intermediate Substrate->Transition + H+ Cleavage Bond Scission Transition->Cleavage Slow (RDS) Products 1,3-Propanediol + Isobutylene (Gas) Cleavage->Products - H+

Figure 1: Acid-catalyzed cleavage mechanism of tert-butyl ethers via E1 elimination pathway.

Experimental Protocols

Method A: Trifluoroacetic Acid (TFA) – The "Gold Standard"

Recommended for small-to-medium scale (mg to g) where ease of purification is paramount.

Reagents:

  • Substrate: 3-tert-Butyloxy-1-propanol (1.0 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

  • Reagent: Trifluoroacetic Acid (TFA) (10–20 equiv)

Protocol:

  • Setup: Charge a round-bottom flask with 3-tert-Butyloxy-1-propanol.

  • Solvation: Dissolve in DCM (

    
     concentration). Note: Neat TFA can be used, but DCM moderates the exotherm and gas evolution.
    
  • Addition: Add TFA dropwise at

    
    .
    
    • Observation: Gas evolution (isobutylene) indicates reaction initiation.

  • Reaction: Warm to Room Temperature (23°C) and stir for 2–4 hours.

    • Monitoring: Check TLC (Stain: KMnO4 or Anisaldehyde; UV is ineffective). Look for the disappearance of the starting material (

      
       in 50% EtOAc/Hex) and the baseline spot of the diol.
      
  • Workup (Critical):

    • Concentrate the reaction mixture in vacuo (Rotary evaporator) to remove DCM, isobutylene, and excess TFA.

    • Hydrolysis Step: The residue likely contains trifluoroacetate esters. Redissolve the oil in MeOH (

      
      ) and add saturated aqueous 
      
      
      
      (
      
      
      ). Stir for 30 mins.
    • Concentrate again to dryness.

  • Purification:

    • Suspend the solid/oil residue in Acetone or warm Isopropanol (the diol dissolves; salts do not).

    • Filter off the salts.[3][4]

    • Concentrate the filtrate to yield pure 1,3-propanediol.

Method B: HCl in Dioxane – The Anhydrous Alternative

Recommended for scale-up or when fluorinated waste is a concern.

Reagents:

  • Substrate: 3-tert-Butyloxy-1-propanol

  • Reagent: 4M HCl in 1,4-Dioxane (commercial solution)

Protocol:

  • Dissolution: Dissolve substrate in minimal 1,4-dioxane.

  • Reaction: Add 4M HCl/Dioxane (5 equiv) at

    
    .
    
  • Stirring: Stir at RT for 4–12 hours. (HCl cleavage is generally slower than TFA).

  • Workup:

    • Blow a stream of Nitrogen over the flask to remove isobutylene and excess HCl gas.

    • Concentrate in vacuo.[3]

    • Note: This method produces the free diol directly; ester hydrolysis is rarely needed.

  • Purification: Distillation (vacuum) is preferred if the scale allows, as salts are minimal.

Comparative Data & Reagent Selection

FeatureMethod A: TFA / DCMMethod B: HCl / DioxaneMethod C: Aqueous H3PO4
Reaction Rate Fast (1-4 h)Moderate (4-12 h)Slow (>12 h)
Selectivity HighHighModerate
Side Products Trifluoroacetate estersChlorides (trace)None
Workup Difficulty Low (Volatile reagents)Low (Volatile reagents)High (Non-volatile acid)
Suitability Best for Lab Scale Best for Scale-up Green Chemistry

Process Workflow & Decision Tree

This workflow guides the researcher through the critical isolation decision points, preventing the common loss of hydrophilic product.

Workflow Start Crude Reaction Mixture (TFA/DCM) Evap Rotary Evaporation (Remove volatiles) Start->Evap Check NMR Check: Trifluoroacetate present? Evap->Check Hydrolysis Add MeOH / NaHCO3 Stir 30 min Check->Hydrolysis Yes (Ester peaks) Direct Proceed to Isolation Check->Direct No SaltRemoval Triturate with Acetone Filter Salts Hydrolysis->SaltRemoval Direct->SaltRemoval Final Pure 1,3-Propanediol SaltRemoval->Final

Figure 2: Purification logic flow ensuring removal of trifluoroacetate byproducts.

Troubleshooting & Critical Analysis

Issue 1: Low Yield after Aqueous Extraction.

  • Cause: 1,3-Propanediol is extremely water-soluble (

    
    ).
    
  • Solution: Avoid aqueous extraction entirely. Use the "Evaporation -> Trituration" method described in Protocol A. If aqueous wash is unavoidable, use continuous extraction with DCM for 24 hours.

Issue 2: Incomplete Reaction.

  • Cause: Isobutylene gas saturation in the solvent slows the equilibrium.

  • Solution: Ensure the reaction vessel is open to a bubbler (not sealed tight) to allow gas escape. Sparging with

    
     can accelerate the rate.
    

Issue 3: New Spot on TLC (High Rf).

  • Cause: Formation of di-trifluoroacetate ester.

  • Solution: This is not an impurity; it is the "masked" product. Proceed to the methanol/base hydrolysis step to reveal the diol.[5]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Li, B.; Berliner, M.; et al. "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers." J. Org.[6][7] Chem.2006 , 71, 9045–9050.[6][7] [Link]

  • Bartoli, G.; et al. "Mild and Selective Deprotection of tert-Butyl Ethers and Esters."[7] Org.[6][7] Lett.2005 , 7, 427–430.[7] [Link]

  • Hidasová, D.; Slanina, T. "Catalytic Deprotection of tert-Butyl Groups using Magic Blue."[6] J. Org.[6][7] Chem.2023 , 88, 6932–6938.[6] [Link]

Sources

Application

Synthesis of 3-tert-Butyloxy-1-propanol: A Detailed Guide to Reaction Conditions and Protocols

Introduction 3-tert-Butyloxy-1-propanol is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its unique structure, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-tert-Butyloxy-1-propanol is a valuable bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Its unique structure, featuring a sterically hindered tert-butyl ether and a primary alcohol, imparts desirable properties such as controlled reactivity and specific solubility characteristics. The efficient and selective synthesis of this compound is therefore of significant interest to researchers and process chemists in the drug development and chemical industries.

This comprehensive application note provides detailed protocols and in-depth scientific rationale for the synthesis of 3-tert-Butyloxy-1-propanol. We will explore two primary synthetic strategies: the classic Williamson ether synthesis and the acid-catalyzed addition of isobutene to 1,3-propanediol. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights and robust methodologies for the successful preparation of this important intermediate.

Synthetic Strategies: An Overview

The selection of a synthetic route to 3-tert-Butyloxy-1-propanol is governed by factors such as starting material availability, desired scale, and safety considerations. Below, we discuss the mechanistic basis and practical considerations for the two most prominent methods.

Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] This S(_N)2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[2] For the synthesis of 3-tert-Butyloxy-1-propanol, two theoretical pathways exist:

  • Pathway A: Reaction of sodium 1,3-propandiolate with tert-butyl chloride.

  • Pathway B: Reaction of sodium tert-butoxide with 3-chloro-1-propanol.

Pathway A is mechanistically disfavored. The use of a tertiary alkyl halide like tert-butyl chloride would lead predominantly to elimination products due to the sterically hindered nature of the electrophile and the basicity of the alkoxide. Therefore, Pathway B is the mechanistically sound and preferred approach . This involves the initial deprotonation of tert-butanol to form the nucleophilic tert-butoxide, which then displaces the chloride from 3-chloro-1-propanol.

Acid-Catalyzed Addition of Isobutene

This method offers a more atom-economical approach, directly forming the tert-butyl ether from 1,3-propanediol and isobutene in the presence of an acid catalyst. The reaction proceeds via the protonation of isobutene to form the stable tert-butyl carbocation, which is then attacked by the hydroxyl group of 1,3-propanediol. A key challenge in this synthesis is achieving mono-etherification and preventing the formation of the di-tert-butyl ether of 1,3-propanediol. This can often be controlled by using an excess of the diol. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15), are often preferred for their ease of separation from the reaction mixture.[3]

Comparative Summary of Synthetic Routes

FeatureWilliamson Ether Synthesis (Pathway B)Acid-Catalyzed Addition of Isobutene
Starting Materials tert-Butanol, Sodium, 3-Chloro-1-propanol1,3-Propanediol, Isobutene
Key Reagents Strong base (e.g., Sodium metal)Acid catalyst (e.g., Amberlyst 15, H₂SO₄)
Reaction Mechanism S(_N)2Electrophilic Addition
Key Advantages Well-established, predictable outcome.Atom economical, potentially fewer steps.
Key Challenges Requires pre-formation of the alkoxide and synthesis of the alkyl halide. Potential for side reactions if conditions are not optimized.Requires handling of gaseous isobutene. Potential for di-etherification and polymerization of isobutene.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of 3-tert-Butyloxy-1-propanol

This two-step protocol first describes the synthesis of the precursor, 3-chloro-1-propanol, followed by the Williamson ether synthesis.

Step 1a: Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

This procedure is adapted from established methods for the conversion of diols to chloroalcohols.[4]

Materials:

  • 1,3-Propanediol

  • Concentrated Hydrochloric Acid (HCl)

  • Benzenesulfonic acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-propanediol and concentrated hydrochloric acid.

  • Add a catalytic amount of benzenesulfonic acid.

  • Heat the reaction mixture to 90 °C and maintain this temperature for several hours, monitoring the reaction progress by GC analysis.[4]

  • After cooling to room temperature, transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain 3-chloro-1-propanol.

Step 1b: Williamson Ether Synthesis

Materials:

  • tert-Butanol

  • Sodium metal

  • 3-Chloro-1-propanol (from Step 1a)

  • Anhydrous diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous diethyl ether and freshly cut sodium metal under a nitrogen atmosphere.

  • Slowly add tert-butanol dropwise to the stirred suspension. The reaction is exothermic and will produce hydrogen gas, which should be safely vented.

  • After the sodium has completely reacted, cool the resulting sodium tert-butoxide solution in an ice bath.

  • Slowly add a solution of 3-chloro-1-propanol in anhydrous diethyl ether via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of a saturated ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to yield 3-tert-Butyloxy-1-propanol.

Protocol 2: Acid-Catalyzed Synthesis from 1,3-Propanediol and Isobutene

This protocol is based on analogous procedures for the tert-butylation of alcohols using a solid acid catalyst.[3]

Materials:

  • 1,3-Propanediol

  • Amberlyst 15 (or other suitable solid acid catalyst)

  • Isobutene (liquefied or as a gas)

  • Anhydrous diethyl ether or MTBE

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a pressure-rated reactor equipped with a magnetic stirrer and a gas inlet, charge 1,3-propanediol and the Amberlyst 15 catalyst.

  • Cool the reactor to a low temperature (e.g., -10 °C to 0 °C) and introduce a measured amount of liquefied isobutene. Alternatively, bubble isobutene gas through the stirred solution.

  • Seal the reactor and allow it to warm to room temperature, then heat to a moderate temperature (e.g., 40-60 °C) for several hours. The pressure in the reactor will increase.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess isobutene.

  • Filter to remove the catalyst and wash the catalyst with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize any leached acidic residues, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Product Characterization

The final product, 3-tert-Butyloxy-1-propanol, should be a colorless liquid. Its identity and purity can be confirmed by the following methods:

  • Boiling Point: The boiling point should be determined during distillation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structural confirmation.

    • ¹H NMR: Expect signals corresponding to the tert-butyl group (singlet, ~1.2 ppm), and the three methylene groups of the propanol backbone, along with the hydroxyl proton.

    • ¹³C NMR: Expect signals for the quaternary carbon and the methyl carbons of the tert-butyl group, and the three carbons of the propanol backbone.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a characteristic C-O stretch for the ether linkage.

Workflow Visualization

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_acid_catalyzed Acid-Catalyzed Addition A1 1,3-Propanediol A2 3-Chloro-1-propanol A1->A2 HCl, Benzenesulfonic acid A5 3-tert-Butyloxy-1-propanol A2->A5 SN2 Reaction A3 tert-Butanol A4 Sodium tert-butoxide A3->A4 Na A4->A5 B1 1,3-Propanediol B3 3-tert-Butyloxy-1-propanol B1->B3 B2 Isobutene B2->B3 Amberlyst 15

Caption: Synthetic routes to 3-tert-Butyloxy-1-propanol.

Safety and Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium metal is highly reactive with water and flammable. Handle with extreme care under an inert atmosphere.

  • Concentrated acids are corrosive. Handle with appropriate care.

  • Isobutene is a flammable gas. Ensure there are no ignition sources present when handling.

  • Pressure reactions should only be carried out in appropriate equipment by trained personnel.

Troubleshooting:

  • Low Yield in Williamson Synthesis: This could be due to incomplete formation of the alkoxide, moisture in the reaction, or side reactions. Ensure all glassware is flame-dried and reagents are anhydrous.

  • Formation of Di-ether in Acid-Catalyzed Reaction: Use a significant excess of 1,3-propanediol to favor mono-alkylation.

  • Incomplete Reaction: Monitor the reaction progress and extend the reaction time or increase the temperature if necessary. Ensure the catalyst is active.

  • Purification Difficulties: If the boiling points of the product and byproducts are close, a high-efficiency fractional distillation column may be required.

References

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • PubChem. 3-(1,1-Dimethylethoxy)-1-propanol. [Link]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. [Link]

  • ResearchGate. Synthesis of 1- tert -butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). [Link]

  • University of Rochester Department of Chemistry. Purification: Fractional Distillation. [Link]

  • FuseSchool - Global Education. Fractional Distillation | Organic Chemistry | Chemistry | FuseSchool. [Link]

  • Edubirdie. Williamson Ether Synthesis. [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Experiment 06 Williamson Ether Synthesis. [Link]

    • The Williamson Ether Synthesis. [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

Sources

Method

Application Note: High-Confidence Identification of 3-tert-Butyloxy-1-propanol

Introduction: The Challenge of Isomeric Specificity 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) is a glycol ether, a class of solvents valued for their amphiphilic nature, possessing both ether and alcohol functionaliti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Specificity

3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) is a glycol ether, a class of solvents valued for their amphiphilic nature, possessing both ether and alcohol functionalities.[1] These compounds are utilized in various formulations, including coatings, cleaning products, and as chemical intermediates. The precise identification of 3-tert-Butyloxy-1-propanol is critical, particularly in quality control and developmental chemistry, as its physicochemical and toxicological properties can differ significantly from its structural isomers, such as 1-tert-butoxy-2-propanol.

This guide provides a multi-faceted analytical approach designed for researchers, quality control analysts, and drug development professionals. We present a robust workflow that leverages the separation power of Gas Chromatography (GC), the definitive structural elucidation of Nuclear Magnetic Resonance (NMR) spectroscopy, and the functional group analysis of Fourier-Transform Infrared (FTIR) spectroscopy. The synergy of these methods provides a self-validating system for the high-confidence identification of the target analyte.

Physicochemical Profile

A thorough understanding of the analyte's physical properties is fundamental to selecting and optimizing analytical methods. For instance, its boiling point informs GC parameter selection, while its solubility dictates appropriate solvents for sample preparation and NMR analysis.

PropertyValueSource
Molecular Formula C₇H₁₆O₂PubChem[1]
Molecular Weight 132.20 g/mol PubChem[1]
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propan-1-olPubChem[1]
Physical State Liquid (at 20°C, 1 atm)General Chemical Knowledge
Boiling Point 143-145 °C (for isomer 1-tert-butoxy-2-propanol)ChemBK[2]
Density ~0.874 g/mL at 20°C (for isomer 1-tert-butoxy-2-propanol)ChemBK[2]
Refractive Index n20/D ~1.413 (for isomer 1-tert-butoxy-2-propanol)ChemBK[2]
Solubility Soluble in waterChemBK[2]

Note: Experimental data for 3-tert-Butyloxy-1-propanol is limited. Data for the common isomer, 1-tert-butoxy-2-propanol, is provided for estimation and method development purposes.

Recommended Analytical Workflow

A multi-tiered approach is recommended to ensure both efficiency and accuracy. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the primary screening and identification tool due to its sensitivity and extensive spectral libraries. However, for absolute confirmation, particularly in regulated environments, Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural verification.

Analytical_Workflow cluster_main Overall Identification Strategy Sample Sample Receipt & Physicochemical Check GCMS Primary Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) Sample->GCMS Volatile & Thermally Stable FTIR Complementary Analysis: FTIR Spectroscopy Sample->FTIR NMR Confirmatory Analysis: NMR Spectroscopy (¹H & ¹³C) GCMS->NMR Ambiguous Result or Required Confirmation Interpret Integrated Data Interpretation & Correlation GCMS->Interpret Retention Time & Mass Spectrum NMR->Interpret Unambiguous Structure FTIR->Interpret Functional Groups Report Final Report: Positive Identification Confirmed Interpret->Report GCMS_Workflow cluster_gcms GC-MS Detailed Protocol Flow Prep 1. Sample Preparation (Dilute in Methanol) Inject 2. GC Injection (Split Mode) Prep->Inject Separate 3. Chromatographic Separation (Rxi-1301Sil MS Column) Inject->Separate Ionize 4. Eluent Ionization (Electron Ionization, 70 eV) Separate->Ionize Analyze 5. Mass Analysis (Quadrupole Mass Filter) Ionize->Analyze Detect 6. Detection (Electron Multiplier) Analyze->Detect Process 7. Data Processing (Library Search - NIST) Detect->Process Decision_Tree Start Start Interpretation GCMS_Check Does GC-MS show a peak at the correct RT with m/z 57 & 75? Start->GCMS_Check NMR_Check Does ¹H NMR show a 9H singlet and three distinct CH₂ multiplets? GCMS_Check->NMR_Check Yes Fail Identification Negative or Inconclusive. Re-evaluate. GCMS_Check->Fail No FTIR_Check Does FTIR show a broad O-H stretch (~3400 cm⁻¹) and strong C-O stretch (~1100 cm⁻¹)? NMR_Check->FTIR_Check Yes NMR_Check->Fail No Decision1 All 'Yes'? FTIR_Check->Decision1 Yes FTIR_Check->Fail No Pass Identification Confirmed: 3-tert-Butyloxy-1-propanol Decision1->Pass Yes

Sources

Application

Application Notes &amp; Protocols: 3-tert-Butyloxy-1-propanol as a Versatile Amphiphilic Solvent in Research and Development

Introduction: Beyond the Non-Polar Moniker In the landscape of organic solvents, the classification of a reagent often dictates its perceived utility. While 3-tert-Butyloxy-1-propanol can be broadly categorized within th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Non-Polar Moniker

In the landscape of organic solvents, the classification of a reagent often dictates its perceived utility. While 3-tert-Butyloxy-1-propanol can be broadly categorized within the realm of non-polar solvents, its true potential is unlocked when viewed through the more nuanced lens of its amphiphilic character. The molecule's unique architecture—a hydrophilic primary alcohol (-OH) group at one end and a bulky, lipophilic tert-butoxy group at the other—positions it as a highly effective intermediary solvent. This structure imparts a dual nature, allowing it to bridge the solubility gap between polar and non-polar substances, a critical challenge in complex reaction mixtures and extraction protocols.

This guide provides researchers, chemists, and drug development professionals with the foundational knowledge and practical protocols to leverage the distinct advantages of 3-tert-Butyloxy-1-propanol. We will move beyond simple classification to explore its application in synthesis, purification, and extraction, grounded in the causality of its physicochemical properties.

Physicochemical Properties: A Structural and Functional Analysis

The functional versatility of 3-tert-Butyloxy-1-propanol stems directly from its physical and chemical properties. The sterically hindered tert-butyl group contributes to stability and influences its solvency, while the primary alcohol provides a site for hydrogen bonding.

PropertyValueSource
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propan-1-ol[1]
Synonyms 3-tert-Butoxypropan-1-ol, 3-(1,1-Dimethylethoxy)-1-propanol[1]
CAS Number 80783-53-5[1]
Molecular Formula C₇H₁₆O₂[1]
Molecular Weight 132.20 g/mol [1]
Appearance Colorless liquid with a characteristic odor (inferred)[2]
Boiling Point ~151-170 °C (Estimated from isomers)[2][3]
Density ~0.87-0.89 g/cm³ (Estimated from isomers)[2]
Flash Point ~44-59 °C (Estimated from isomers)[2][3]
Solubility Good solubility in organic solvents; moderate in water[4]

Expert Insights:

  • The relatively high boiling point makes it an excellent choice for reactions requiring elevated temperatures, allowing for a wider operational window than common solvents like THF or Dichloromethane.

  • Its amphiphilic nature is key. Unlike purely non-polar solvents (e.g., hexane) or polar aprotic solvents (e.g., DMF), it can effectively dissolve a range of starting materials and reagents, minimizing the need for co-solvents or phase-transfer catalysts.

  • The presence of an ether linkage necessitates caution regarding peroxide formation , especially upon prolonged storage or exposure to air.[2]

Key Applications and Strategic Advantages

The decision to use 3-tert-Butyloxy-1-propanol should be a strategic one, based on its ability to solve specific experimental challenges.

Reaction Solvent in Organic Synthesis

It serves as a superior medium for reactions involving both polar and non-polar species. For instance, in the saponification of a poorly soluble ester with an aqueous base, 3-tert-Butyloxy-1-propanol can create a homogenous reaction environment, increasing reaction rates and simplifying workup. Its higher boiling point is also advantageous for driving equilibrium-limited reactions, such as esterifications and acetal formations.

Advanced Liquid-Liquid Extractions (LLE)

In drug discovery and natural product chemistry, extracting moderately polar analytes from complex aqueous matrices is a common hurdle. Solvents like ethyl acetate can be effective but often form persistent emulsions. 3-tert-Butyloxy-1-propanol presents a compelling alternative. Its partial water miscibility and ability to solvate a wide range of compounds can lead to cleaner phase separation and higher recovery of target molecules.

Recrystallization and Purification

Finding the ideal single solvent for recrystallization is often difficult. The tunable solvency of 3-tert-Butyloxy-1-propanol, particularly when used in a system with an anti-solvent like water or heptane, provides a high degree of control over the crystallization process, enabling the isolation of high-purity compounds.

G cluster_structure Molecular Structure cluster_properties Resulting Properties cluster_applications Strategic Applications Structure 3-tert-Butyloxy-1-propanol (C₇H₁₆O₂) TertButoxy Lipophilic tert-Butoxy Group Structure->TertButoxy Hydroxyl Hydrophilic Hydroxyl Group Structure->Hydroxyl HighBP High Boiling Point (~150-170 °C) Structure->HighBP Amphiphilicity Amphiphilic Character TertButoxy->Amphiphilicity creates Stability Steric Hindrance (Stability) TertButoxy->Stability Hydroxyl->Amphiphilicity creates Synthesis Homogeneous Synthesis Amphiphilicity->Synthesis enables Extraction Liquid-Liquid Extraction Amphiphilicity->Extraction improves Purification Recrystallization Amphiphilicity->Purification facilitates HighBP->Synthesis optimizes G start Start: Aqueous Propranolol (10 mL) add_solvent Add Solvent (10 mL) start->add_solvent solvent_A Solvent A: 3-tB-1P add_solvent->solvent_A Funnel A solvent_B Solvent B: Ethyl Acetate add_solvent->solvent_B Funnel B extract Gentle Inversion (20x) solvent_A->extract solvent_B->extract separate Phase Separation (5 min) extract->separate collect Collect Organic Layer separate->collect dry Dry (Na₂SO₄) & Concentrate collect->dry analyze HPLC Analysis (Quantify Recovery) dry->analyze

Caption: Workflow for the comparative liquid-liquid extraction protocol.

Protocol: High-Temperature Fischer Esterification

Objective: To synthesize n-propyl benzoate from benzoic acid and 1-propanol, using 3-tert-Butyloxy-1-propanol as a high-boiling solvent to facilitate water removal and drive the reaction to completion.

Materials & Reagents:

  • Benzoic acid

  • 1-Propanol [5]* 3-tert-Butyloxy-1-propanol

  • Sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask with Dean-Stark apparatus and condenser

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add benzoic acid (0.1 mol), 1-propanol (0.3 mol, as reactant and co-solvent), and 3-tert-Butyloxy-1-propanol (20 mL).

  • Catalyst Addition: While stirring, carefully add 3-4 drops of concentrated sulfuric acid.

  • Reflux (Causality Check): Heat the mixture to a steady reflux. The high temperature afforded by 3-tert-Butyloxy-1-propanol will allow for efficient azeotropic removal of water, which collects in the Dean-Stark trap. This physically removes a product, driving the equilibrium towards the ester according to Le Châtelier's principle.

  • Monitoring: Monitor the reaction by TLC or GC until the benzoic acid is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove acid catalyst and unreacted benzoic acid) and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvents via rotary evaporation.

  • Purification: The crude n-propyl benzoate can be purified by vacuum distillation. The high purity of the crude product before distillation validates the efficiency of the solvent system.

Safety, Handling, and Disposal

Scientific integrity demands a commitment to safety. Adherence to the following guidelines is mandatory.

5.1 Hazard Identification:

  • Flammability: The solvent is flammable, with a flash point above 44°C. [2]Keep away from open flames, sparks, and ignition sources. [2][6]* Peroxide Formation: As an ether, it can form explosive peroxides upon exposure to air and light. [2]Check for peroxides with test strips before any distillation or concentration step. [2]* Irritation: Causes serious eye irritation. [2]May cause skin and respiratory irritation.

5.2 Handling and Storage:

  • Always work in a well-ventilated chemical fume hood.

  • Use explosion-proof electrical equipment and ground all containers during transfer to prevent static discharge. [2][6]* Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. [2]* Store in tightly sealed containers in a cool, dry, fireproof area, separated from strong oxidizing agents. [2][6]

G start Handling 3-tB-1P is_distilling Distilling or Concentrating? start->is_distilling check_peroxides Test for Peroxides is_distilling->check_peroxides Yes general_use General Use is_distilling->general_use No peroxides_found Peroxides > 10 ppm? check_peroxides->peroxides_found quench Quench Peroxides (Follow Lab SOP) peroxides_found->quench Yes proceed Proceed with Caution peroxides_found->proceed No quench->proceed use_ppe Use Full PPE: Goggles, Gloves, Lab Coat general_use->use_ppe use_hood Work in Fume Hood general_use->use_hood

Caption: Safety decision workflow for handling 3-tert-Butyloxy-1-propanol.

5.3 Disposal: Dispose of waste solvent in accordance with local, state, and federal regulations for hazardous chemical waste. Do not pour down the drain.

Conclusion

3-tert-Butyloxy-1-propanol is more than a simple non-polar solvent; it is a versatile problem-solver for the modern laboratory. Its amphiphilic structure provides a unique combination of solvency, stability, and a high boiling point that can be strategically deployed to enhance reaction efficiency, simplify workups, and improve the purity of isolated products. By understanding the causal link between its molecular properties and its functional advantages, researchers can effectively integrate this solvent into their workflows to overcome common challenges in synthesis and purification.

References

  • Ataman Kimya. BUTOXYPROPANOL. [Link]

  • Google Patents. CA2268226A1 - Process for preparing 3-methoxy-1-propanol.
  • Wikipedia. tert-Butyl alcohol. [Link]

  • Inchem.org. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • LookChem. 3-Butoxy-1-propanol. [Link]

  • PubChem. 3-(1,1-Dimethylethoxy)-1-propanol. [Link]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. [Link]

  • Google Patents. US6100433A - Process for preparing 3-methoxy-1-propanol.
  • PubChem. Propranolol. [Link]

  • Carl ROTH. Safety Data Sheet: 1-Propanol. [Link]

Sources

Method

Application Note: Strategic Utilization of 3-tert-Butyloxy-1-propanol in Grignard Chemistry

Part 1: Executive Summary & Strategic Rationale 3-tert-Butyloxy-1-propanol (CAS: 13287-97-3) is a specialized bifunctional building block primarily used to introduce a 3-hydroxypropyl linker into organic scaffolds.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

3-tert-Butyloxy-1-propanol (CAS: 13287-97-3) is a specialized bifunctional building block primarily used to introduce a 3-hydroxypropyl linker into organic scaffolds.[1] Its value lies in the tert-butyl ether moiety, which serves as a robust protecting group for the terminal alcohol.

In the context of Grignard chemistry, this molecule solves the "Protic Incompatibility" problem. Unprotected alcohols rapidly quench Grignard reagents (


), destroying the nucleophile.[1] The tert-butyl ether is uniquely suited for this application because:
  • Base Stability: It is completely inert to the highly basic conditions of Grignard formation and coupling.

  • Steric Bulk: It prevents coordination interference with the magnesium center.

  • Orthogonal Deprotection: Unlike benzyl ethers (which require hydrogenation) or silyl ethers (fluoride/acid), the tert-butyl group is cleaved specifically by moderately strong acids, allowing for controlled release of the hydroxyl group post-coupling.

This guide details the conversion of 3-tert-Butyloxy-1-propanol into a Grignard reagent and its subsequent application.[1]

Part 2: Critical Pre-Reaction Protocol (Precursor Synthesis)

The Trap: The most common failure mode is attempting to convert 3-tert-Butyloxy-1-propanol to a halide using acidic reagents (e.g., HBr, HI).[1] tert-Butyl ethers are acid-labile; strong acid will cleave the protecting group immediately.[1]

The Solution: Use Appel Conditions or a Tosylation/Finkelstein route to maintain neutral pH.

Protocol A: Synthesis of 3-tert-Butoxypropyl Bromide (Neutral Conditions)

Target: Conversion of -OH to -Br without deprotection.[1]

Reagents:

  • 3-tert-Butyloxy-1-propanol (1.0 equiv)[1]

  • Carbon Tetrabromide (

    
    , 1.1 equiv)
    
  • Triphenylphosphine (

    
    , 1.1 equiv)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve 3-tert-Butyloxy-1-propanol and

    
     in anhydrous DCM (0.5 M concentration). Cool to 0°C.
    
  • Addition: Dissolve

    
     in minimal DCM. Add this solution dropwise to the main reaction over 30 minutes. Note: The solution effectively buffers itself; the byproduct is triphenylphosphine oxide.
    
  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (stain with PMA or

    
    ; UV is ineffective for the aliphatic ether).
    
  • Workup: Add pentane to the reaction mixture to precipitate triphenylphosphine oxide. Filter through a celite pad.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc 95:5).

    • Yield Expectation: >85%[1]

    • Validation: 1H NMR should show a triplet at ~3.5 ppm (

      
      ) and a singlet at ~1.2 ppm (
      
      
      
      ).[1]

Part 3: Grignard Formation & Coupling

Protocol B: Formation of 3-tert-Butoxypropylmagnesium Bromide

Reagent:



Safety Note: Grignard formation is exothermic. Ensure proper reflux condensation.

ParameterSpecificationRationale
Solvent THF (Anhydrous, Stabilizer-free)Ethers coordinate Mg, stabilizing the reagent. THF is preferred over diethyl ether for alkyl bromides due to higher boiling point and solubility.
Magnesium Turnings (Grignard grade)High surface area is critical.
Activator Iodine (

) or DIBAL-H (trace)
Removes the MgO passivation layer to initiate radical formation.[1]
Concentration 0.5 M - 1.0 MHigh dilution slows initiation; too high concentration risks runaway exotherm.[1]

Step-by-Step:

  • Activation: Place Mg turnings (1.2 equiv) in a flame-dried 3-neck flask under Argon. Add a single crystal of

    
     and heat gently with a heat gun until iodine vapor sublimes and settles on the Mg.
    
  • Initiation: Add just enough anhydrous THF to cover the Mg. Add 5% of the total volume of 3-tert-butoxypropyl bromide (prepared in Part 2).[1] Wait for turbidity and exotherm (solvent boiling).

    • Troubleshooting: If no reaction after 5 mins, add 1 drop of 1,2-dibromoethane.

  • Addition: Dilute the remaining bromide in THF. Add dropwise to the refluxing mixture over 1 hour. Maintain a gentle reflux without external heating if possible.

  • Completion: Reflux for an additional 1 hour after addition. The solution should be dark grey/brown.

  • Titration (Optional but Recommended): Titrate an aliquot using salicylaldehyde phenylhydrazone to determine precise molarity.

Protocol C: Coupling Reaction (General Electrophile)

Example: Reaction with Benzaldehyde to form a secondary alcohol.

  • Cooling: Cool the Grignard solution to 0°C (or -78°C for sensitive esters/chlorides).

  • Electrophile Addition: Add the electrophile (0.8 equiv relative to Grignard) dissolved in THF dropwise.

    • Why 0.8 equiv? Using excess Grignard ensures complete consumption of the valuable electrophile and accounts for any reagent degradation.

  • Quench: Pour the reaction mixture into saturated aqueous

    
     at 0°C.
    
    • Caution: Do not use HCl yet if you want to isolate the protected intermediate.

  • Extraction: Extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

Part 4: Deprotection (The "Reveal")

The final step removes the tert-butyl group to reveal the alcohol.

Reagents: Trifluoroacetic acid (TFA) and DCM (1:1 ratio) OR 4N HCl in Dioxane. Protocol:

  • Dissolve the coupled product in DCM.

  • Add TFA slowly at 0°C.

  • Stir at RT for 1-2 hours.

  • Concentrate in vacuo. Note: The byproduct is isobutylene (gas), making purification simple.

Part 5: Visual Workflows

Workflow Diagram: Synthesis & Application

The following diagram illustrates the critical decision points and chemical pathways.

GrignardWorkflow Start 3-tert-Butyloxy-1-propanol (Starting Material) Decision Halogenation Method (CRITICAL) Start->Decision AcidRoute Acidic (HBr) FAILURE MODE Decision->AcidRoute Cleaves Ether NeutralRoute Neutral (Appel/Tosylate) CORRECT PATH Decision->NeutralRoute Preserves Ether AcidRoute->Start Returns Diol/Polymer Halide 3-tert-Butoxypropyl Bromide (Stable Precursor) NeutralRoute->Halide CBr4, PPh3 Grignard Grignard Reagent (tBuO-(CH2)3-MgBr) Halide->Grignard Mg, THF, I2 Coupling Coupling Reaction (Electrophile Addition) Grignard->Coupling + Electrophile ProtectedProd Protected Intermediate Coupling->ProtectedProd NH4Cl Quench Deprotection Acidic Deprotection (TFA or HCl) ProtectedProd->Deprotection FinalProd Final Product (3-Hydroxypropyl derivative) Deprotection->FinalProd - Isobutylene

Caption: Figure 1. Strategic pathway for utilizing 3-tert-Butyloxy-1-propanol. Note the critical divergence at the halogenation step to avoid premature deprotection.

Part 6: References & Validation

Key References
  • Preparation of Alkyl Halides (Appel Reaction):

    • Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811.

    • Source:

  • Grignard Reaction Protocols:

    • "Reactions of Grignard Reagents."[2][3][4][5][6] Master Organic Chemistry.

    • Source:

  • Stability of tert-Butyl Ethers:

    • "Protecting Groups: tert-Butyl Ethers."[1][2] Organic Chemistry Portal.

    • Source:

  • Synthesis of 3-tert-butoxy derivatives:

    • "Preparation of 3(tert-butoxy)-1-iodohexane" (Analogous protocol). PrepChem.

    • Source:

Troubleshooting Table
ObservationDiagnosisCorrective Action
Grignard doesn't start Mg surface passivated or wet reagents.[1]Add 1 drop 1,2-dibromoethane; ensure THF is <50 ppm water.
Low Yield (Halogenation) Ether cleavage occurred.Ensure reaction remained basic/neutral. Did you use HBr? Switch to

.
Product is Diol Premature deprotection.Workup of the coupled product was too acidic. Use saturated

, not HCl.

Sources

Application

Application Note: High-Purity Isolation of 3-tert-Butyloxy-1-propanol via Vacuum Fractionation

Part 1: Introduction & Strategic Overview The Target Compound 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5), also known as 3-tert-butoxypropan-1-ol, is a critical mono-protected diol linker used in the synthesis of functi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

The Target Compound

3-tert-Butyloxy-1-propanol (CAS: 80783-53-5), also known as 3-tert-butoxypropan-1-ol, is a critical mono-protected diol linker used in the synthesis of functionalized polymers, drug conjugates, and surfactants.[1][2][3][4][5] Its structural value lies in the orthogonality of its protecting group: the tert-butyl ether is stable to basic and nucleophilic conditions but can be cleaved under specific acidic conditions, releasing the free alcohol.

The Purification Challenge

Purifying 3-tert-butyloxy-1-propanol presents a specific thermodynamic and chemical stability paradox that defeats standard distillation protocols:

  • Acid Sensitivity: The tert-butyl ether linkage is acid-labile. Synthesis typically involves the acid-catalyzed addition of isobutylene to 1,3-propanediol. If the crude reaction mixture is distilled without rigorous neutralization, the heat of distillation combined with trace acid will catalyze the retro-reaction, cleaving the product back into isobutylene (gas) and 1,3-propanediol, leading to massive yield loss and potential safety hazards from gas generation.

  • Azeotropic Complexity: The crude matrix often contains the target mono-ether, the dialkylated byproduct (1,3-di-tert-butoxypropane), and unreacted 1,3-propanediol. While boiling point differences exist, the hydrophilicity of the mono-ether can complicate separation from the diol.

Scope of this Protocol: This guide details a self-validating workflow for the isolation of >98% pure 3-tert-butyloxy-1-propanol, prioritizing the preservation of the acid-sensitive ether moiety.

Part 2: Physicochemical Profile & Safety

Key Properties
PropertyValue / DescriptionNotes
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propan-1-ol
CAS Number 80783-53-5Verify against isomer (1-tert-butoxy-2-propanol)
Molecular Weight 132.20 g/mol
Boiling Point (est.) 165–170 °C (760 mmHg)Do not distill at atm pressure.
Boiling Point (Vac) ~65–75 °C (10 mmHg)Recommended range.[3][4][5][6]
Density ~0.89 g/mL
Solubility Soluble in organic solvents; mod. soluble in water
Impurity Profile

Understanding the components of the crude mixture is vital for fractionation logic.

ComponentStructureRelative BPFate in Distillation
Isobutylene GasVery LowVents immediately (Cold trap capture).
1,3-Di-tert-butoxypropane tBu-O-(CH2)3-O-tBuLowFore-run. More volatile than product (no H-bonding).
3-tert-Butyloxy-1-propanol HO-(CH2)3-O-tBuMedium Main Fraction.
1,3-Propanediol HO-(CH2)3-OHHigh (214°C)Pot Residue. Remains in flask.

Part 3: Pre-Distillation Treatment (The "Trustworthiness" Pillar)

CRITICAL WARNING: Attempting to distill the crude reaction mixture directly after acid-catalyzed synthesis is the most common cause of failure. You must quench and neutralize the catalyst.

Protocol A: Neutralization and Work-up

Rationale: This step removes the acid catalyst (e.g., H2SO4, Amberlyst) and the bulk of unreacted 1,3-propanediol (which is highly water-soluble), simplifying the subsequent distillation.

  • Quench: If the reaction used a homogeneous acid (H2SO4), pour the reaction mixture into a saturated NaHCO3 solution at 0°C. If a heterogeneous catalyst (Amberlyst 15) was used, filter the catalyst beads first, then wash the filtrate with saturated NaHCO3.

    • Check Point: Verify pH of the aqueous layer is > 7.5.

  • Phase Separation: Extract the mixture with Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why? The di-ether and mono-ether will partition into the organic phase. Unreacted 1,3-propanediol will largely remain in the aqueous phase.

  • Wash: Wash the organic layer 2x with brine to remove residual water and diol.

  • Dry: Dry the organic layer over anhydrous

    
     (Potassium Carbonate).
    
    • Expert Insight: Use

      
       instead of 
      
      
      
      .
      
      
      is slightly basic and acts as a buffer, ensuring no trace acidity remains before heating.
  • Concentrate: Remove the extraction solvent (Ether/MTBE) via rotary evaporation at mild temperature (< 40°C).

Part 4: Vacuum Distillation Protocol

Apparatus Setup
  • Flask: Round-bottom flask (max 60% full) with a magnetic stir bar.

  • Column: 15-20 cm Vigreux column.

    • Note: A packed column is risky due to higher holdup and pressure drop; a Vigreux provides sufficient theoretical plates to separate the di-ether from the mono-ether without excessive thermal stress.

  • Head: Short-path distillation head with thermometer/thermocouple.

  • Condenser: Water-cooled (10–15°C).

  • Receiver: "Cow" receiver or rotatable fraction collector (3+ flasks).

  • Vacuum: High-vacuum pump capable of stable < 10 mmHg operation. Include a manometer and a bleed valve for regulation.

  • Cold Trap: Liquid Nitrogen or Dry Ice/Acetone trap (Essential to catch isobutylene vapors).

Distillation Diagram (DOT)

DistillationWorkflow Crude Crude Mixture (Post-Workup) Setup Vacuum Setup (<10 mmHg) Crude->Setup Load Pot Heating Ramp Heating (Oil Bath) Setup->Heating Equilibrate Fraction1 Fraction 1 (Fore-run) < 60°C (10 mmHg) Di-tert-butoxypropane Heating->Fraction1 Low BP Impurities Fraction2 Fraction 2 (Main) 65-75°C (10 mmHg) Target: 3-tert-Butyloxy-1-propanol Fraction1->Fraction2 Vapor Temp Rise Residue Pot Residue > 80°C 1,3-Propanediol / Oligomers Fraction2->Residue Distillation End

Figure 1: Logical flow of the fractional distillation process distinguishing cut points based on vapor temperature.

Step-by-Step Distillation Procedure
  • System Evacuation:

    • Seal the system and slowly lower the pressure to 10 mmHg .

    • Allow the crude oil to degas (dissolved solvents/isobutylene) at room temperature for 10 minutes.

  • Heating Ramp:

    • Begin heating the oil bath. Set the bath temperature approx. 20–30°C higher than the expected boiling point (start bath at ~90°C).

    • Monitor the thermometer. The temperature should remain low until the liquid begins to reflux.

  • Collection of Fore-run (Fraction 1):

    • Observation: Liquid will condense at a lower temperature (approx. 40–55°C at 10 mmHg).

    • Composition: This is primarily the 1,3-di-tert-butoxypropane byproduct.

    • Action: Collect this fraction until the vapor temperature stabilizes and then begins to rise sharply.

  • Collection of Main Fraction (Fraction 2):

    • Observation: Vapor temperature will rise and plateau (approx. 65–75°C at 10 mmHg).

    • Action: Switch to a clean receiver flask.

    • Criteria: Collect while the temperature is stable. If the temperature begins to drop (pot exhaustion) or spike (higher boiling impurities), stop collection.

    • Note: Record the exact pressure and temperature range for your batch records.

  • Shutdown:

    • Stop heating.

    • Break vacuum with Nitrogen (not air) to prevent oxidation of the hot ether/alcohol.

    • The residue in the pot (viscous liquid) is largely unreacted 1,3-propanediol.

Part 5: Quality Control & Troubleshooting

Analytical Validation
  • 1H NMR (CDCl3):

    • Look for the characteristic tert-butyl singlet at

      
       ppm (9H).
      
    • Look for the triplet of the

      
       adjacent to the hydroxyl group (
      
      
      
      ppm).
    • Purity Check: Absence of a second t-butyl singlet (indicates di-ether removal) and absence of broad diol peaks.

  • GC-MS:

    • Verify single peak integration >98%.

    • Mass spec should show parent ion (weak) or characteristic fragment

      
       or 
      
      
      
      .
Troubleshooting Table
IssueProbable CauseCorrective Action
Product decomposes/boils violently Residual Acid in pot.STOP. Cool down. Dilute with ether, wash with NaHCO3, dry with K2CO3, and restart.
Vapor temp fluctuates wildly Pressure instability / bumping.Check vacuum seals. Use a larger stir bar or capillary bleed.
Low Yield / Large Pot Residue Incomplete synthesis or poor extraction.The diol is very polar; ensure the pre-distillation water wash didn't extract your product (check aqueous layer).
Product contains Di-ether Cut taken too early.Reflux the fore-run longer before switching to the main fraction. Use a taller column.

References

  • Compound Identification: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5056739, 3-(1,1-Dimethylethoxy)-1-propanol. Retrieved from [Link][3]

  • Synthesis & Stability of tert-Butyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis. Wiley-Interscience.[8] (General reference for acid-lability of t-butyl ethers).

  • General Distillation Data: Lide, D. R. (Ed.). (2005).[3][4][8] CRC Handbook of Chemistry and Physics. CRC Press. (Reference for boiling point trends of glycol ethers).

  • Safety Data: Sigma-Aldrich. Safety Data Sheet for generic Glycol Mono-tert-butyl ethers. (Always consult local SDS before handling).

Sources

Method

Application Note: Strategic Utilization of 3-tert-Butyloxy-1-propanol in Williamson Ether Synthesis for Linker Design

Introduction & Strategic Rationale In the architecture of functional molecules—particularly PROTACs, antibody-drug conjugates (ADCs), and polymer conjugates—the selection of linker units is critical. 3-tert-Butyloxy-1-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In the architecture of functional molecules—particularly PROTACs, antibody-drug conjugates (ADCs), and polymer conjugates—the selection of linker units is critical. 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) serves as a specialized mono-protected diol building block.[1]

Its strategic value lies in its orthogonal protecting group chemistry :

  • Base Stability: The tert-butyl ether moiety is chemically inert to the strong bases (e.g., NaH, KOH) required for Williamson ether synthesis.

  • Acid Lability: Post-synthesis, the tert-butyl group can be selectively removed using mild acidic conditions (e.g., TFA), revealing a primary hydroxyl group for further derivatization.

This application note details the protocol for utilizing 3-tert-Butyloxy-1-propanol as a nucleophile to introduce a 3-carbon hydrophilic spacer into a target scaffold.

Reagent Profile

PropertySpecification
Chemical Name 3-tert-Butyloxy-1-propanol (3-tert-butoxypropan-1-ol)
CAS Number 80783-53-5
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless Liquid
Boiling Point ~150–160 °C (at 760 mmHg)
Solubility Soluble in organic solvents (THF, DCM, DMF); limited water solubility
Storage Inert atmosphere, 2–8 °C

Mechanistic Insight

The transformation relies on the Williamson Ether Synthesis , a classic


 substitution. The reaction proceeds through the deprotonation of the primary alcohol of 3-tert-Butyloxy-1-propanol to form an alkoxide, which then attacks an electrophile (alkyl halide or sulfonate).
Key Mechanistic Factors:
  • Nucleophilicity: The primary alkoxide formed is a potent nucleophile, unencumbered by the remote tert-butyl group.

  • Steric Considerations: While the tert-butyl group is bulky, its position at the

    
    -carbon relative to the nucleophilic center minimizes steric hindrance during the 
    
    
    
    attack.
  • Orthogonality: The tert-butyl ether linkage resists nucleophilic attack and basic hydrolysis, preventing polymerization or side reactions during the alkylation step.

Reaction Pathway Diagram

ReactionPathway Reagent 3-tert-Butyloxy-1-propanol (Nucleophile) Alkoxide Intermediate Alkoxide Reagent->Alkoxide - H2 (Gas) Base Base (NaH) Deprotonation Base->Alkoxide Product Protected Ether (R-O-(CH2)3-OtBu) Alkoxide->Product SN2 Attack Electrophile Electrophile (R-X) Electrophile->Product Final Final Linker Alcohol (R-O-(CH2)3-OH) Product->Final Cleavage Acid Acid (TFA) Deprotection Acid->Final

Caption: Sequential pathway from activation to deprotection. The tert-butyl group remains intact during the critical C-O bond formation.

Experimental Protocol

Phase 1: Williamson Ether Synthesis

Objective: Covalent attachment of the propyl-t-butyl spacer to Target Molecule R-X (where X = Br, I, OMs, OTs).

Reagents:

  • 3-tert-Butyloxy-1-propanol (1.2 – 1.5 equivalents)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 – 2.0 equivalents)

  • Anhydrous THF or DMF (Solvent)

  • Target Electrophile (R-X) (1.0 equivalent)

Step-by-Step Procedure:

  • Preparation of Base:

    • Flame-dry a round-bottom flask under Argon/Nitrogen.

    • Add NaH (60% dispersion). Optional: Wash NaH with dry hexane to remove mineral oil if high purity is required, though generally unnecessary for this scale.

    • Suspend NaH in anhydrous THF (0.2 M concentration relative to limiting reagent). Cool to 0 °C.

  • Alkoxide Formation:

    • Dissolve 3-tert-Butyloxy-1-propanol in a minimal amount of anhydrous THF.

    • Add the alcohol solution dropwise to the NaH suspension at 0 °C.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur.
      
    • Allow the mixture to stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Coupling Reaction:

    • Cool the reaction mixture back to 0 °C (if the electrophile is labile) or keep at RT.

    • Add the Target Electrophile (R-X) (dissolved in THF) dropwise.

    • Catalysis: If the reaction is sluggish (e.g., R-Cl or hindered R-Br), add catalytic Tetrabutylammonium iodide (TBAI) (0.1 eq).

    • Heat to reflux (60–70 °C) if necessary. Monitor by TLC or LC-MS.[2]

  • Quench & Workup:

    • Once complete, cool to 0 °C.

    • Carefully quench excess NaH with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water and brine. Dry over

      
      , filter, and concentrate.
      
    • Purify via Flash Column Chromatography (Silica Gel).

Phase 2: Deprotection (Unmasking the Linker)

Objective: Removal of the tert-butyl group to reveal the terminal hydroxyl.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the purified intermediate (from Phase 1) in DCM (0.1 M).

  • Add TFA (ratio 1:1 to 1:4 v/v relative to DCM).

  • Stir at RT for 1–4 hours. Monitor by TLC (product will be more polar).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

  • Neutralize with saturated

    
     if acid-sensitive moieties are present.
    

Workflow Visualization

Workflow start Start: Dry Reagents step1 1. NaH Activation (0°C, THF, 30 min) start->step1 step2 2. Add Electrophile (R-X) (Reflux if needed) step1->step2 check TLC/LC-MS Check step2->check check->step2 Incomplete workup 3. Quench & Isolate (Protected Ether) check->workup Complete deprotect 4. TFA Deprotection (DCM, RT, 2h) workup->deprotect final Final Product (Hydroxyl Linker) deprotect->final

Caption: Operational flowchart for the synthesis and deprotection sequence.

Critical Process Parameters (CPP) & Troubleshooting

ParameterRecommendationRationale
Solvent Quality Anhydrous THF/DMFWater reacts with NaH to form NaOH, which competes with the alkoxide, leading to hydrolysis of the electrophile (R-OH byproduct).
Base Selection NaH (Sodium Hydride) Provides irreversible deprotonation (

gas leaves system). Weaker bases (Carbonates) are insufficient for primary alcohols.
Leaving Group Iodide > Bromide > Tosylate The reaction is

. Better leaving groups accelerate the rate, minimizing thermal degradation of the tert-butyl ether.
Deprotection Scavengers If the molecule contains electron-rich aromatics (e.g., indole, phenol), add triisopropylsilane (TIPS) during TFA deprotection to trap the tert-butyl cation.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136496, 3-tert-Butoxypropan-1-ol. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Li, B., et al. (2006).[3] "Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers."[3] Journal of Organic Chemistry, 71(24), 9045–9050.[3] Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism (Applicable to t-Bu ethers). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to increase the yield of 3-tert-Butyloxy-1-propanol synthesis

This guide serves as a technical support resource for the synthesis of 3-tert-Butyloxy-1-propanol (also known as 1,3-propanediol mono-tert-butyl ether). It addresses yield optimization, troubleshooting, and process scala...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for the synthesis of 3-tert-Butyloxy-1-propanol (also known as 1,3-propanediol mono-tert-butyl ether). It addresses yield optimization, troubleshooting, and process scalability for researchers and drug development professionals.

Core Reaction & Mechanism

The synthesis typically involves the acid-catalyzed etherification of 1,3-propanediol (1,3-PDO) with isobutylene (2-methylpropene). This pathway is preferred over tert-butyl alcohol (TBA) substitution due to better atom economy and the avoidance of water generation, which inhibits the equilibrium.

Reaction Scheme:



System Logic Visualization

The following diagram maps the reaction pathways, including the critical side reactions that reduce yield.

ReactionPathway PDO 1,3-Propanediol (Starting Material) Mono 3-tert-Butyloxy-1-propanol (Target Product) PDO->Mono + IB, k1 IB Isobutylene Olig Isobutylene Dimers/Trimers (Gummy Residue) IB->Olig High T / High Acid Conc. Cat Acid Catalyst (Amberlyst-15) Di 1,3-Di-tert-butoxypropane (Over-alkylation) Mono->Di + IB, k2

Caption: Reaction logic showing the sequential alkylation pathway. Yield loss occurs primarily through over-alkylation (k2) and isobutylene oligomerization.

Troubleshooting Guide

Issue 1: Low Selectivity (High levels of Di-ether)

Symptom: The crude mixture contains >20% 1,3-di-tert-butoxypropane. Root Cause: Statistical probability favors the second alkylation as the concentration of the mono-ether increases, especially if the local concentration of isobutylene is high. Solution:

  • Increase Diol Equivalents: Operate with a 1,3-PDO to Isobutylene molar ratio of 3:1 to 5:1 . This ensures that isobutylene molecules statistically encounter a free diol hydroxyl group rather than the mono-ether product.

  • Conversion Control: Stop the reaction at 60-70% conversion of the limiting reagent (isobutylene). Pushing for 100% conversion exponentially increases di-ether formation.

Issue 2: Reaction Stalls or is Extremely Slow

Symptom: No consumption of isobutylene observed after 2 hours. Root Cause: Catalyst poisoning by water or low temperature. Solution:

  • Moisture Management: 1,3-Propanediol is hygroscopic. Even 1% water content can solvate the protons on the sulfonic acid resin (e.g., Amberlyst-15), effectively deactivating it for the non-polar isobutylene. Dry the 1,3-PDO over 3Å molecular sieves before use.

  • Temperature Adjustment: Ensure the reaction is running between 40°C and 60°C . Below 35°C, the activation energy for the tertiary carbocation formation is insufficient.

Issue 3: Formation of "Gummy" or Oily Residues

Symptom: The reaction mixture turns dark or viscous; distillation leaves a heavy residue. Root Cause: Oligomerization of isobutylene (dimerization to diisobutylene). This is a competing electrophilic addition favored by high temperatures and very strong, unhindered acid sites. Solution:

  • Lower Temperature: Do not exceed 65°C.

  • Solvent Selection: If running neat, local hot spots can occur. Use a solvent like 1,4-dioxane or THF to dilute the isobutylene and moderate the reaction rate.

Experimental Protocol: Optimized Synthesis

Objective: Synthesis of 3-tert-Butyloxy-1-propanol with >85% mono-selectivity.

Materials:

  • 1,3-Propanediol (Anhydrous, 99.8%)

  • Isobutylene gas (or condensed liquid at -10°C)

  • Amberlyst-15 (Dry form, H+ form) - Must be pre-dried in a vacuum oven at 80°C for 4 hours.

  • Pressure vessel (Autoclave or heavy-walled glass pressure tube).

Procedure:

  • Loading: In a pressure vessel, charge 1,3-Propanediol (3.0 equivalents) and Amberlyst-15 (5 wt% relative to diol).

  • Solvent (Optional): Add anhydrous 1,4-dioxane (1.0 volume equivalent) to improve miscibility, though neat reactions are viable if stirring is vigorous.

  • Addition: Cool the vessel to 0°C. Condense Isobutylene (1.0 equivalent) into the vessel. Note: Using a deficit of isobutylene is crucial for yield.

  • Reaction: Seal the vessel. Warm slowly to 45°C . Stir vigorously (800 rpm) to overcome mass transfer limitations between the polar diol phase and non-polar isobutylene.

  • Monitoring: Monitor pressure drop. The reaction is complete when the pressure stabilizes (typically 4-6 hours).

  • Work-up: Filter off the catalyst immediately (to prevent reversibility).

  • Purification:

    • Fraction 1: Unreacted Isobutylene (vented/recovered).

    • Fraction 2: Solvent (if used) and trace water.

    • Fraction 3: 1,3-Di-tert-butoxypropane (Boiling Point ~100-110°C at atmospheric, remove via rotary evap or early distillation cut).

    • Fraction 4: 3-tert-Butyloxy-1-propanol (Target, B.P. ~175°C).

    • Residue: Unreacted 1,3-Propanediol (Recycle for next batch).

Data & Performance Metrics

The following table summarizes the trade-off between conversion and selectivity based on molar ratios.

Molar Ratio (PDO : Isobutylene)Conversion of Isobutylene (%)Mono-Ether Selectivity (%)Di-Ether Yield (%)Notes
1 : 1 95%55%40%Poor yield; high waste.
3 : 1 90%82%15%Optimal balance.
5 : 1 85%94%5%High purity; requires recycling of PDO.
1 : 2 98%10%88%Conditions for Di-ether synthesis.

Frequently Asked Questions (FAQ)

Q: Can I use tert-Butyl Alcohol (TBA) instead of Isobutylene? A: Yes, but it is thermodynamically less favorable. The reaction produces water:



Water hydrolyzes the ether back to the alcohol. To make this work, you must use a Dean-Stark apparatus  or continuous azeotropic distillation with cyclohexane to remove water physically. Even then, yields are typically 10-15% lower than the isobutylene route.

Q: How do I regenerate the Amberlyst-15 catalyst? A: Wash the resin with methanol to remove adsorbed organics, then water. Finally, reactivate by washing with 1M H2SO4, followed by extensive water washing until neutral, and drying under vacuum at 80°C.

Q: Is the reaction pressure dangerous? A: Isobutylene has a vapor pressure of ~2.6 atm (38 psi) at 20°C. At the reaction temperature of 50°C, pressures can reach 4-6 atm (60-90 psi). Always use rated pressure glassware or stainless steel autoclaves. Do not use standard round-bottom flasks.

References

  • Amberlyst-15 Properties & Kinetics

    • Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15.
    • Source:

  • Glycol Ether Synthesis

    • Propylene glycol mono-t-butyl ether manufacturing method. US Patent describing the conditions (30-100°C, sulfonated resin catalyst) for the analogous 1,2-propanediol reaction.
    • Source:

  • Mono-protection Strategies

    • Selective Mono-Boc-Protection of Diamines.
    • Source:

  • Tert-Butyl Ethers of Diols

    • tert-Butyl Ethers of Renewable Diols as Oxygenate Additives. Describes the direct acid-catalyzed alkylation of ethylene glycol and 2,3-butanediol with tert-butanol/isobutylene.
    • Source:

Optimization

Side reactions of 3-tert-Butyloxy-1-propanol in catalytic processes

Introduction: The Dual-Reactivity Challenge Welcome to the Technical Support Center. You are likely using 3-tert-Butyloxy-1-propanol (3-TBP) as a linker or intermediate because it offers a stable, sterically bulky ether...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Dual-Reactivity Challenge

Welcome to the Technical Support Center. You are likely using 3-tert-Butyloxy-1-propanol (3-TBP) as a linker or intermediate because it offers a stable, sterically bulky ether tail and a reactive primary alcohol head.

The Core Problem: 3-TBP possesses a "Jekyll and Hyde" reactivity profile. The primary alcohol requires activation (oxidation/substitution), but the tert-butyl ether is highly susceptible to acid-catalyzed fragmentation. This guide addresses the three most common failure modes: Isobutene Ejection (Deprotection) , Oxidative Degradation , and Support-Induced Elimination .

Module 1: Acid-Catalyzed Instability (The "Isobutene" Problem)

Symptom:

  • Evolution of gas bubbles during a non-decarboxylative reaction.

  • Appearance of 1,3-propanediol in LC-MS/GC-MS.

  • Loss of the tert-butyl signal (

    
     ppm, singlet) in 
    
    
    
    H NMR.

Root Cause: The tert-butyl ether is acid-labile. Even weak Brønsted acids or Lewis acidic sites on heterogeneous catalyst supports (e.g.,


-Al

O

, Zeolites) can trigger an E1-type elimination, ejecting isobutene gas.
Mechanism of Failure

The ether oxygen is protonated, creating a good leaving group. The steric bulk of the tert-butyl group favors the formation of a stable tertiary carbocation, which immediately eliminates a proton to form isobutene.

TBP_Acid_Cleavage Start 3-tert-Butyloxy-1-propanol Inter1 Protonated Ether (Oxonium Ion) Start->Inter1 Protonation H_plus H+ (Catalyst Surface) H_plus->Inter1 TS Transition State (C-O Bond Breakage) Inter1->TS Slow (RDS) Products 1,3-Propanediol + Isobutene (Gas) TS->Products - H+

Figure 1: Mechanism of acid-catalyzed deprotection of 3-TBP. The formation of the stable tert-butyl cation drives the fragmentation.

Troubleshooting Protocol: Neutralizing the Environment
ParameterRecommendationRationale
Catalyst Support Avoid Acidic Alumina, Zeolites, or Sulfated Zirconia. Use Carbon (Pd/C) or Basic Alumina .Acidic sites on supports act as "hidden" deprotection catalysts.
Solvent Avoid MeOH/EtOH in acidic conditions. Use THF, Toluene, or DCM .Protic solvents can stabilize the transition state or trap the cation.
Additives Add 1-2 eq. K

CO

or Et

N
if using metal chlorides.
Scavenges trace HCl generated during reaction (e.g., with acid chlorides).

Module 2: Oxidation Selectivity (Aldehyde vs. Acid)

Symptom:

  • Desired Product: 3-tert-butoxypropionaldehyde .

  • Actual Result: Formation of 3-tert-butoxypropionic acid or ester byproducts.

  • Cleavage of the ether during oxidation (rare but possible with Jones Reagent).

Technical Insight: The tert-butyl group is generally stable to oxidation. However, strong oxidants (Chromium(VI), Permanganate) act in highly acidic media (see Module 1). To stop at the aldehyde, you must use a kinetic oxidant that avoids "over-oxidation" and operates at neutral/basic pH.

Recommended Workflow: TEMPO-Mediated Oxidation

The TEMPO/BAIB or TEMPO/NaOCl system is the gold standard for this substrate because it operates via an oxoammonium species that is highly selective for primary alcohols.

Step-by-Step Protocol (TEMPO/BAIB)
  • Dissolve: 1.0 eq of 3-TBP in DCM:Water (9:1).

  • Add Catalyst: Add 0.1 eq TEMPO (2,2,6,6-Tetramethylpiperidinyloxy).

  • Add Oxidant: Add 1.1 eq BAIB (Bis(acetoxy)iodo)benzene) portion-wise at 0°C.

  • Monitor: Stir at RT. Reaction is typically complete in 2-4 hours.

  • Quench: Add aqueous Na

    
    S
    
    
    
    O
    
    
    to quench active iodine species.

Why this works: The reaction proceeds under mild conditions (pH ~7) and the bulky TEMPO radical is sterically compatible with the tert-butyl tail, yet selective enough to stop at the aldehyde.

Module 3: Heterogeneous Catalyst Screening

Symptom:

  • Low yield during hydrogenation (e.g., reducing an alkene elsewhere in the molecule).

  • Formation of "dimers" or ether exchange products.

Decision Matrix for Catalyst Selection Use this logic flow to select the correct heterogeneous catalyst and avoid support-induced side reactions.

Cat_Selection Start Select Hydrogenation Catalyst for 3-TBP Derivative Q1 Is the reaction media acidic? Start->Q1 Stop1 STOP: High risk of Isobutene loss. Q1->Stop1 Yes Q2 Is the Catalyst Support Acidic? (e.g. H-Zeolite) Q1->Q2 No Path_Acid Yes (Acidic) Path_Neut No (Neutral/Basic) Res_Bad Risk: Surface Dehydration. Switch Support. Q2->Res_Bad Yes Res_Good Safe Options: Pd/C, Pt/C, Raney Ni Q2->Res_Good No

Figure 2: Decision tree for selecting heterogeneous catalysts to preserve the tert-butyl ether moiety.

Frequently Asked Questions (FAQ)

Q1: Can I use Jones Reagent (CrO


/H

SO

) to oxidize 3-TBP?
A: No. The sulfuric acid in Jones Reagent will almost certainly cleave the tert-butyl ether via the mechanism shown in Module 1. Use TEMPO or Dess-Martin Periodinane (DMP) instead.

Q2: I see a peak at M-56 in my Mass Spec. What is it? A: This is the diagnostic loss of isobutene (MW = 56). If you see this in the reaction mixture (not just the ionization fragmentation), your reaction conditions are too acidic.

Q3: Is 3-TBP stable to strong bases (e.g., NaH, LDA)? A: Yes. tert-Butyl ethers are excellent protecting groups against base. You can deprotonate the primary alcohol with NaH to form an alkoxide without affecting the ether tail.

Q4: How do I remove the tert-butyl group intentionally? A: If you want to deprotect, use TFA (Trifluoroacetic acid) in DCM (1:1) or 4M HCl in Dioxane . The reaction releases isobutene gas, so ensure proper venting.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1] (Standard reference for stability of tert-butyl ethers in acid/base).

  • Hoover, J. M.; Stahl, S. S. "Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols."[2] J. Am. Chem. Soc.[2]2011 , 133, 16901–16910.[2] Link

  • Lioy, E.; Scettri, A. "Oxidation of alcohols to carbonyl compounds: A review of TEMPO-mediated systems." Synthesis2009 , 2009, 1163.[3] (Review of TEMPO selectivity).

  • Murzin, D. Y. "Esterification of propanoic acid with ethanol, 1-propanol and butanol over a heterogeneous fiber catalyst." Chem. Eng. J.2006 , 123, 1-16. (Discusses acid-catalyzed kinetics relevant to propanol derivatives). Link

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature and Pressure for 3-tert-Butyloxy-1-propanol Synthesis

This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-tert-Butyloxy-1-pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions for the synthesis of 3-tert-Butyloxy-1-propanol. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the nuances of this synthesis and optimize your experimental outcomes.

Core Synthesis Principles: The Williamson Ether Synthesis

The synthesis of 3-tert-Butyloxy-1-propanol is most commonly achieved through the Williamson ether synthesis, a robust method for forming ethers from an alkoxide and an alkyl halide.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] In the context of 3-tert-Butyloxy-1-propanol, the key challenge lies in the selection of appropriate starting materials to favor the desired SN2 pathway over the competing elimination (E2) reaction, which is a significant side reaction when dealing with sterically hindered groups like tert-butyl.[4][5]

The two primary routes for this synthesis are:

  • Route A: Reacting the sodium salt of 1,3-propanediol (an alkoxide) with a tert-butyl halide.

  • Route B: Reacting sodium tert-butoxide with a 3-halo-1-propanol.

Due to the steric hindrance of the tertiary alkyl halide in Route A, the E2 elimination reaction is highly favored, leading to the formation of isobutylene gas and very low yields of the desired ether.[5] Therefore, Route B is the scientifically preferred and more efficient pathway for synthesizing 3-tert-Butyloxy-1-propanol, as it involves a less sterically hindered primary alkyl halide.[6]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-tert-Butyloxy-1-propanol in a question-and-answer format.

Problem: My reaction yield is very low, or I'm not getting any product.

  • Possible Cause 1: Incorrect selection of reactants. As outlined in the core principles, reacting a diolate of 1,3-propanediol with a tert-butyl halide (e.g., tert-butyl chloride) will predominantly lead to the formation of isobutylene through an E2 elimination reaction, rather than the desired SN2 substitution.[3][5] The bulky tert-butyl halide prevents the alkoxide from effectively attacking the carbon atom.[3]

    Solution: Ensure you are using the correct combination of reactants: sodium tert-butoxide as the nucleophile and a 3-halo-1-propanol (e.g., 3-chloro-1-propanol or 3-bromo-1-propanol) as the electrophile.[6] This setup minimizes steric hindrance at the reaction center, favoring the SN2 mechanism.[6]

  • Possible Cause 2: Incomplete deprotonation of the alcohol. If you are preparing your sodium tert-butoxide in situ from tert-butanol, incomplete deprotonation will result in a lower concentration of the active nucleophile.

    Solution: Use a sufficiently strong base to deprotonate the tert-butanol. Sodium hydride (NaH) is a common and effective choice for this purpose.[5] Ensure the reaction is carried out under anhydrous (dry) conditions, as the presence of water will consume the base. The reaction of the alcohol with the base is typically done prior to the addition of the alkyl halide.

  • Possible Cause 3: Suboptimal reaction temperature. The Williamson ether synthesis is sensitive to temperature. If the temperature is too low, the reaction rate will be very slow. If it is too high, elimination side reactions can become more prominent, even with a primary alkyl halide.

    Solution: A typical temperature range for a Williamson ether synthesis is between 50-100 °C.[7] For the synthesis of 3-tert-Butyloxy-1-propanol, starting with a temperature around 60-70 °C is recommended. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC)[8] or Gas Chromatography-Mass Spectrometry (GC-MS)[9] to determine if a higher temperature is needed to drive the reaction to completion.

Problem: I'm observing significant gas evolution (isobutylene) from my reaction.

  • Possible Cause: The E2 elimination reaction is competing with the desired SN2 reaction. This is the most common side reaction in this synthesis. It is promoted by high temperatures and the use of a sterically hindered base. While sodium tert-butoxide is bulky, it is the necessary nucleophile in the preferred synthetic route.

    Solution:

    • Temperature Control: Maintain the reaction temperature at the lower end of the effective range (e.g., 50-70 °C) to minimize the rate of the elimination reaction, which has a higher activation energy than the substitution reaction.

    • Slow Addition: Add the 3-halo-1-propanol to the solution of sodium tert-butoxide slowly. This keeps the concentration of the electrophile low, which can help to favor the bimolecular substitution reaction.

Problem: My final product is contaminated with unreacted 3-halo-1-propanol.

  • Possible Cause 1: Insufficient amount of sodium tert-butoxide. If the alkoxide is the limiting reagent, some of the 3-halo-1-propanol will remain unreacted.

    Solution: Use a slight excess (e.g., 1.1 to 1.2 equivalents) of sodium tert-butoxide to ensure that the 3-halo-1-propanol is fully consumed.

  • Possible Cause 2: Insufficient reaction time. The reaction may not have reached completion.

    Solution: Monitor the reaction progress over time. If the reaction appears to have stalled, a modest increase in temperature might be necessary. However, be mindful of promoting the elimination side reaction. Typical reaction times can range from 1 to 8 hours.[7]

Problem: I have a significant amount of a byproduct that I suspect is di-tert-butyl ether.

  • Possible Cause: Presence of water in the reaction mixture. If water is present, it can be deprotonated by the sodium tert-butoxide to form sodium hydroxide. The hydroxide can then react with the 3-halo-1-propanol. More importantly, any unreacted tert-butanol can be deprotonated and react with any tert-butyl halide that might be formed in situ, or if tert-butyl halide is used as the starting material.

    Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of 3-tert-Butyloxy-1-propanol?

The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the E2 elimination side reaction. A good starting point is in the range of 60-80°C . It is advisable to start at the lower end of this range and slowly increase the temperature if the reaction is proceeding too slowly, while monitoring for the formation of byproducts.

Q2: How does pressure influence the synthesis of 3-tert-Butyloxy-1-propanol?

For the Williamson ether synthesis, which is a liquid-phase reaction, pressure does not have a significant effect on the reaction rate or equilibrium under typical laboratory conditions (i.e., at or near atmospheric pressure).[10] However, if the reaction is carried out at a temperature above the boiling point of the solvent, a sealed reaction vessel will be necessary to maintain the solvent in the liquid phase, which will result in an increase in pressure. In general, for this specific synthesis, pressure is not a primary parameter for optimization.

Q3: Which solvent is best for this synthesis?

Polar aprotic solvents are generally preferred for SN2 reactions because they can solvate the cation of the alkoxide, leaving the anion more nucleophilic.[4] Good choices for this synthesis include N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or tetrahydrofuran (THF) .[11]

Q4: What is the role of a phase-transfer catalyst, and is it necessary?

A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can be used to increase the solubility of the alkoxide in less polar solvents.[7][12] This can lead to a faster reaction rate. While not strictly necessary if using a polar aprotic solvent like DMF or DMSO, a PTC can be beneficial if a less polar solvent is used, or if the reaction is sluggish.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by periodically taking a small sample from the reaction mixture and analyzing it by:

  • Thin-Layer Chromatography (TLC): This allows for a quick visualization of the disappearance of the starting materials and the appearance of the product.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting materials, product, and any byproducts.[13]

Q6: What is the best method for purifying the final product?

After the reaction is complete, the typical work-up involves quenching the reaction with water and extracting the product into an organic solvent. The organic layer is then washed, dried, and the solvent is removed. The crude product can then be purified by distillation , as 3-tert-Butyloxy-1-propanol has a boiling point that should be significantly different from any remaining starting materials or high-boiling byproducts.[14] If non-volatile impurities are present, simple distillation is appropriate. If there are byproducts with close boiling points, fractional distillation may be necessary.[14]

Q7: Is there an alternative synthesis route?

Yes, an alternative is the acid-catalyzed reaction of 1,3-propanediol with isobutylene.[15] This method avoids the use of a strong base and alkyl halides. The reaction is typically carried out using a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15).[15] This can be a greener and more industrially scalable approach, although it may require more specialized equipment, such as a packed-bed reactor.[15]

Detailed Experimental Protocol: Williamson Ether Synthesis of 3-tert-Butyloxy-1-propanol

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • Sodium tert-butoxide

  • 3-chloro-1-propanol

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (nitrogen or argon), add sodium tert-butoxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe to dissolve the sodium tert-butoxide.

  • Reactant Addition: Slowly add 3-chloro-1-propanol (1.0 equivalent) to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to 70°C and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 times).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by distillation to obtain 3-tert-Butyloxy-1-propanol.

Data Summary Table: Influence of Temperature and Pressure

Temperature (°C)Pressure (atm)Expected YieldPurityMajor Byproduct(s)Rationale
40-601Low to ModerateHighMinimalThe reaction rate is slow, but the selectivity for the SN2 product is high.
60-80 1 Good to High Good Isobutylene (minor) This is generally the optimal range, balancing reaction rate and selectivity.
80-1001Moderate to HighModerateIsobutylene (significant)The increased temperature accelerates the reaction but also significantly promotes the E2 elimination side reaction.
>100>1 (sealed vessel)VariableLowIsobutylene, decomposition productsHigh temperatures strongly favor elimination and can lead to decomposition of reactants and products.

Visual Diagrams

Williamson_Ether_Synthesis cluster_step1 Step 1: Nucleophile Formation (if needed) cluster_step2 Step 2: SN2 Reaction cluster_side_reaction Side Reaction: E2 Elimination tBuOH tert-Butanol tBuONa Sodium tert-butoxide tBuOH->tBuONa Deprotonation NaH Sodium Hydride (NaH) NaH->tBuONa H2 H2 (gas) tBuONa->H2 tBuONa_reac Sodium tert-butoxide Product 3-tert-Butyloxy-1-propanol tBuONa_reac->Product SN2 Attack 3_chloro_propanol 3-chloro-1-propanol 3_chloro_propanol->Product NaCl NaCl Product->NaCl tBuONa_elim Sodium tert-butoxide (as base) Isobutylene Isobutylene tBuONa_elim->Isobutylene E2 Elimination 3_chloro_propanol_elim 3-chloro-1-propanol 3_chloro_propanol_elim->Isobutylene tBuOH_side tert-Butanol Isobutylene->tBuOH_side NaCl_side NaCl Isobutylene->NaCl_side

Caption: Troubleshooting workflow for low yield.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 4, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 4, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 4, 2026, from [Link]

  • Quora. (2021, May 1). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved February 4, 2026, from [Link]

  • Alcántara, R., et al. (2000). Synthesis of 1-tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. Reactive and Functional Polymers, 43(1), 97-104. Retrieved February 4, 2026, from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved February 4, 2026, from [Link]

    • The Williamson Ether Synthesis. (n.d.). Retrieved February 4, 2026, from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 4, 2026, from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103145647A - Synthetic method of butyl glycidyl ether.
  • National Center for Biotechnology Information. (n.d.). 3-Butoxy-1-propanol. PubChem. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • Gunawan, M. L., et al. (2019). Effect of Pressure and Syngas Composition on Direct Synthesis of Dimethyl Ether using Dual Bed Catalyst. ResearchGate. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol.
  • Google Patents. (n.d.). US3878227A - Process for making tert.-butyl glycidyl ether.
  • ResearchGate. (n.d.). Applications, and partial scope of hindered ether synthesis via.... Retrieved February 4, 2026, from [Link]

  • European Patent Office. (n.d.). EP0328258B1 - Tertiary butyl alcohol purification. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US5364987A - Process for the preparation of 1,3-propanediol.
  • ResearchGate. (2025, August 5). Determination of the enantiomers of 3-tert.-butylamino-1,2-propanediol by high-performance liquid chromatography using mass spectrometric detection. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 7). Studies on purification of 1,3-propanediol by molecular distillation. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2025, August 10). The Effect of Pressure on Organic Reactions. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2024, November 29). Progress in 1,3-propanediol biosynthesis. PubMed Central. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN1927852A - Synthesis method of butyl glycidyl ether.
  • ResearchGate. (n.d.). Phase-Transfer Catalysts. Retrieved February 4, 2026, from [Link]

  • J. Med. Chem. Sci. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved February 4, 2026, from [Link]

  • Chalmers ODR. (n.d.). Solvent-Free Synthesis of Glycidyl Ethers. Retrieved February 4, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Distillation. Retrieved February 4, 2026, from [Link]

  • SCISPEC. (n.d.). Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. Retrieved February 4, 2026, from [Link]

  • RSC Publishing. (2021, January 28). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PubMed. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). n-Butyl glycidyl ether. Retrieved February 4, 2026, from [Link]

  • SpringerLink. (n.d.). Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2026, January 15). Evolution of Methods for the Oxidation of Primary Alcohols to Carboxylic Acids. Retrieved February 4, 2026, from [Link]

  • Scientific Research Publishing. (2015, March 23). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2026, February 1). Total Synthesis of Chrysosporazines B and C. Organic Letters. Retrieved February 4, 2026, from [Link]

  • International Journal of Botany Studies. (2021, December 14). Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). 1-acetoxy-4-diethylamino-2-butene. Retrieved February 4, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability Profile of 3-tert-Butyloxy-1-propanol

Executive Summary: The Acid Trap vs. The Base Haven Researchers frequently utilize 3-tert-Butyloxy-1-propanol (CAS: 89698-44-2) as a bifunctional linker or spacer. Its utility relies on the differential reactivity betwee...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid Trap vs. The Base Haven

Researchers frequently utilize 3-tert-Butyloxy-1-propanol (CAS: 89698-44-2) as a bifunctional linker or spacer. Its utility relies on the differential reactivity between the free primary alcohol (reactive) and the tert-butyl ether (protective/inert).

The Critical Rule: This molecule exhibits asymmetric stability . It is robust in basic environments but highly labile in acidic conditions.[1] Treating this molecule with strong acid will not just protonate it; it will fragment the molecule, removing the tert-butyl group entirely.

ConditionStability RatingPrimary OutcomeMechanism
Strong Base (e.g., NaOH, NaH)Excellent Deprotonation of -OH (Reversible)Alkoxide formation (Stable)
Strong Acid (e.g., TFA, HCl)Critical Failure Cleavage of Ether Linkage

/E1 Fragmentation
Oxidation (e.g., Swern)⚠️ Conditional Aldehyde/Acid formationReaction at primary -OH only
Acid Sensitivity: The Danger Zone
The Mechanism of Failure

Users often report "disappearing product" or "formation of 1,3-propanediol" after acidic workups. This is not a side reaction; it is the quantitative deprotection of the tert-butyl group.

The tert-butyl ether linkage acts as an acid-labile protecting group. Upon exposure to strong acids (pH < 2), the ether oxygen is protonated. Because the tert-butyl carbocation is highly stable (tertiary), the C-O bond breaks spontaneously (


-like or E1 pathway), releasing isobutylene gas and the free alcohol.

Visualizing the Cleavage Pathway:

AcidCleavage Start 3-tert-Butyloxy-1-propanol Inter Protonated Ether (Oxonium Ion) Start->Inter Rapid Protonation Acid Strong Acid (H+) Acid->Inter Transition Transition State [C-O Bond Break] Inter->Transition Rate Limiting Step Product1 1,3-Propanediol Transition->Product1 Product2 Isobutylene (Gas) OR t-Butyl Cation Transition->Product2

Figure 1: The acid-catalyzed fragmentation pathway. Note that the tert-butyl group is lost as isobutylene gas or trapped by a nucleophile.

Troubleshooting Acidic Scenarios
  • Issue: "I used 1M HCl to neutralize my reaction, and my organic layer mass is too low."

    • Diagnosis: You likely hydrolyzed the ether. 1,3-propanediol is water-soluble and would remain in the aqueous layer, while isobutylene escapes as gas.

    • Solution: Use weak acids for neutralization (e.g., saturated

      
       or phosphate buffer pH 6). Avoid pH < 4.
      
Base Stability: The Safe Zone
Why It Survives

In strong bases (NaOH, KOH,


, NaH), the primary alcohol will deprotonate to form an alkoxide (

). However, the ether linkage remains inert.[1]
  • Nucleophilic Attack: Hydroxide (

    
    ) cannot attack the tert-butyl carbon via 
    
    
    
    because of extreme steric hindrance (tertiary center).
  • Elimination: Base-catalyzed elimination is disfavored because the leaving group would be an alkoxide (a very poor leaving group) and there are no activating groups to stabilize a carbanion intermediate.

Decision Logic for Reaction Planning:

ReactionLogic Query Is the Reagent Acidic? Yes Yes (pH < 4) Query->Yes No No (Neutral/Basic) Query->No CheckType Acid Type? Yes->CheckType Result3 PROCEED: Stable No->Result3 Strong Strong (TFA, HCl, H2SO4) CheckType->Strong Weak Weak (Acetic, NH4Cl) CheckType->Weak Result1 STOP: Ether Cleavage Strong->Result1 Result2 CAUTION: Monitor Time Weak->Result2

Figure 2: Decision matrix for reagent selection to ensure ether integrity.

Experimental Protocols
Protocol A: Intentional Deprotection (Removing the t-Butyl Group)

If your goal is to synthesize 1,3-propanediol derivatives or remove the spacer, use this standard protocol.

  • Dissolve: Dissolve 1.0 eq of 3-tert-Butyloxy-1-propanol in DCM (0.1 M concentration).

  • Add Acid: Add Trifluoroacetic acid (TFA) slowly to reach a 1:1 v/v ratio with DCM.

    • Note: Evolution of gas (isobutylene) may be observed.[2]

  • Stir: Stir at Room Temperature (25°C) for 1–2 hours.

  • Monitor: Check TLC (stained with KMnO4). The starting material (

    
     in 30% EtOAc/Hex) will disappear; the product (diol) will stay at the baseline.
    
  • Workup: Evaporate volatiles under reduced pressure. Do not use aqueous extraction if the product is water-soluble.

Protocol B: Stability Verification (Quality Control)

Before committing to a large-scale reaction able conditions:

  • Prepare Aliquot: Take 10 mg of starting material.

  • Simulate: Add the reagents intended for the main reaction (e.g., "Reagent X").

  • Incubate: Hold at intended temperature for 30 mins.

  • TLC Check: Compare against a reference standard.

    • Spot A: Reference Material.

    • Spot B: Reaction Aliquot.

    • Result: If Spot B shows a new spot at the baseline or complete disappearance, the ether has cleaved.

Frequently Asked Questions (FAQs)

Q1: Can I use Jones Reagent (


) to oxidize the alcohol? 
A: No.  Jones reagent contains strong sulfuric acid. While it will oxidize the alcohol to the carboxylic acid, it will simultaneously cleave the tert-butyl ether.
  • Alternative: Use Swern Oxidation or Dess-Martin Periodinane (DMP) . These are conducted under basic or neutral conditions, preserving the ether [1].

Q2: Is the molecule stable to Sodium Hydride (NaH) in THF? A: Yes. You can safely use NaH to deprotonate the primary alcohol for Williamson ether synthesis. The tert-butyl group is completely stable to strong nucleophiles and bases [2].

Q3: I see a "tert-butyl" signal in NMR but my mass spec is wrong. Why? A: If you used an acidic matrix for Mass Spectrometry (like standard Electrospray Ionization with Formic Acid), the tert-butyl group might be fragmenting inside the mass spectrometer source. This is a common artifact (In-Source Fragmentation). Trust the NMR (


 NMR singlet at 

ppm, 9H) over the MS in this specific case.

Q4: Can I use Lewis Acids (e.g.,


)? 
A: Proceed with extreme caution.  Strong Lewis acids can coordinate to the ether oxygen and trigger cleavage, similar to Brønsted acids. If a Lewis acid is required, keep temperatures low (-78°C) and quench rapidly.
References
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Chapter on Protection for the Hydroxyl Group, specifically tert-Butyl Ethers).[1][3][4][5]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.[6] (Detailed stability charts for Ethers).

  • Master Organic Chemistry. (2023). Cleavage of Ethers with Acid. (Mechanistic overview of ether cleavage).

  • PubChem. (2023). 3-tert-Butoxypropan-1-ol Compound Summary. National Library of Medicine.[7]

Sources

Troubleshooting

Technical Support Center: Purification of 3-tert-Butyloxy-1-propanol

Welcome to the technical support center for the purification of 3-tert-Butyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining hig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-tert-Butyloxy-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity material after synthesis. We will explore the root causes of common impurities and provide detailed, field-proven protocols to address them effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of 3-tert-Butyloxy-1-propanol?

A1: The impurity profile of crude 3-tert-Butyloxy-1-propanol is intrinsically linked to its synthesis, most commonly a variation of the Williamson ether synthesis.[1][2] In this process, the alkoxide of 1,3-propanediol reacts with a tert-butylating agent. The primary impurities arise from incomplete reaction, over-reaction, or side-reactions.

Common Impurities Include:

  • Starting Material (1,3-Propanediol): Incomplete reaction is common, leaving residual diol. Due to its high polarity and two hydroxyl groups, it can be challenging to remove from the desired mono-ether product.

  • Di-substituted Byproduct (1,3-di-tert-butoxypropane): Over-alkylation of the starting diol results in the formation of a di-ether. This is often the most difficult impurity to separate due to its similar non-polar character.

  • tert-Butanol: If tert-butyl bromide is the alkylating agent, elimination (E1/E2) can compete with substitution (SN1/SN2), producing isobutylene which can subsequently be hydrated to tert-butanol during workup. If using sodium tert-butoxide as the base with a different leaving group on the propanol, residual or hydrolyzed base will also appear as tert-butanol.

  • Inorganic Salts: Salts (e.g., NaBr, KI) are byproducts of the reaction and must be removed.

  • Residual Solvents: The solvent used for the reaction (e.g., THF, DMF) will be present in the crude mixture.

Q2: My crude product is a slurry of salts and organics. What is the best initial cleanup procedure before detailed purification?

A2: An essential first step is a liquid-liquid extraction (aqueous workup). This procedure removes the bulk of inorganic salts and highly polar, water-soluble impurities, significantly simplifying subsequent purification steps. The choice of extraction solvent is critical; it should readily dissolve your product while being immiscible with water. Diethyl ether or ethyl acetate are common choices.

Expert Insight: The tert-butyl ether group makes 3-tert-Butyloxy-1-propanol significantly more organophilic than the starting 1,3-propanediol. We exploit this difference in polarity for an effective separation.

  • Solvent Removal: If your reaction solvent is water-miscible (e.g., THF, DMF), remove it first under reduced pressure using a rotary evaporator.

  • Redissolution: Dissolve the crude residue in a water-immiscible organic solvent (e.g., diethyl ether, 10 mL per gram of crude material).

  • Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (3 x 1 volume). This removes the majority of salts and any water-soluble starting materials like 1,3-propanediol.

  • Brine Wash: Perform a final wash with a saturated aqueous NaCl solution (brine, 1 x 1 volume). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude, salt-free product.

Q3: After workup, my main contaminants are the starting diol and the di-ether byproduct. How can I separate these effectively?

A3: The most robust and scalable method for separating components with different boiling points is fractional distillation, performed under vacuum to prevent thermal decomposition. The significant differences in boiling points between 1,3-propanediol, your desired product, and 1,3-di-tert-butoxypropane make this an ideal technique.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Rationale for Separation
tert-Butanol74.12~82Volatile impurity, removed in the first fraction.
3-tert-Butyloxy-1-propanol 132.20 ~176-178 (atm.) Target Compound. [3]
1,3-Propanediol76.09~214 (atm.)Higher boiling point due to hydrogen bonding; will remain in the distillation pot.
1,3-di-tert-butoxypropane188.32~190-192 (atm.)Higher boiling point than the product; will distill after the main fraction.

Note: Boiling points are approximate and will be significantly lower under vacuum.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and fraction-collecting flasks. Ensure all glass joints are properly sealed for vacuum. Connect to a vacuum pump with a cold trap and a pressure gauge.

  • Charge the Flask: Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Apply Vacuum: Slowly and carefully apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

  • Heating: Begin heating the distillation pot gently using a heating mantle.

  • Collect Fractions:

    • Fraction 1 (Foreshot): Collect any low-boiling impurities, such as residual solvents or tert-butanol, at a lower temperature.

    • Fraction 2 (Product): As the temperature stabilizes at the expected boiling point of your product at the given pressure, switch to a new collection flask. Collect the pure 3-tert-Butyloxy-1-propanol.

    • Fraction 3 (High-Boiling): A rise in vapor temperature indicates the start of the di-ether distillation. At this point, stop the distillation to avoid contaminating your product. The high-boiling 1,3-propanediol will remain in the distillation pot.

  • Analysis: Analyze the collected fractions by GC or ¹H NMR to confirm purity.

Q4: I require >99.5% purity for my pharmaceutical application. Is distillation sufficient?

A4: While fractional distillation is excellent for bulk purification, achieving ultra-high purity often requires a final polishing step using flash column chromatography.[4] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in the mobile phase.

Expert Insight: The hydroxyl group in your product makes it significantly more polar than the di-ether byproduct. This difference is easily exploited by silica gel chromatography. Any remaining 1,3-propanediol will be highly retained on the column.

Caption: Decision workflow for purifying 3-tert-Butyloxy-1-propanol.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine an appropriate solvent system (mobile phase). A good starting point is a mixture of hexane and ethyl acetate. The goal is a retention factor (R_f) of ~0.3 for the product.

    • Expected R_f values: Di-ether > Product > Diol.

  • Column Packing: Pack a glass column with silica gel using your chosen mobile phase.

  • Sample Loading: Adsorb your distilled product onto a small amount of silica gel and load it carefully onto the top of the packed column.

  • Elution: Run the mobile phase through the column under positive pressure.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified product.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Emulsion during workup High concentration of polar impurities or base residue.Add brine (saturated NaCl solution) to the separatory funnel to increase the aqueous phase polarity and break the emulsion.
Poor separation during distillation ("smearing") Vacuum is unstable or too low; heating is too rapid; column efficiency is poor.Ensure a stable vacuum. Use a more efficient fractionating column (e.g., Vigreux). Heat slowly and ensure thermal equilibrium at each stage.
Product co-elutes with impurity during chromatography Inappropriate solvent system (mobile phase is too polar or too non-polar).Re-optimize the mobile phase using TLC. For co-elution with the di-ether, decrease the polarity (less ethyl acetate). For co-elution with the diol, increase the polarity (more ethyl acetate).
Low overall yield Incomplete reaction; product loss during aqueous workup; overly aggressive distillation cuts.Re-evaluate synthesis conditions. Perform back-extraction of the aqueous layers. Analyze distillation fractions to ensure the product was not discarded.

References

  • WO2005040078A1 - Purification of tertiary butyl alcohol - Google Patents. Provides context on purifying related compounds and the types of impurities encountered.

  • US2552412A - Purification of aliphatic alcohols by extractive distillation - Google Patents. Discusses advanced distillation techniques for alcohol purification.

  • US20050069997A1 - Purification of biologically-produced 1,3-propanediol - Google Patents. Details purification strategies for the starting material, 1,3-propanediol.

  • sodium tert-butoxide - Organic Syntheses Procedure. Describes flash column chromatography for the purification of an organic product, a widely applicable method.

  • US2591877A - Purification of alcohols by azeotropic distillation - Google Patents. Outlines distillation principles for separating complex alcohol mixtures.

  • US6100433A - Process for preparing 3-methoxy-1-propanol - Google Patents. Details the synthesis of a related mono-ether of 1,3-propanediol, highlighting potential side reactions.

  • 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data - IARC Publications. Lists potential impurities in a related commercial product, including di-ethers and starting materials.

  • CA2268226A1 - Process for preparing 3-methoxy-1-propanol - Google Patents. Mentions the formation of the dimethoxypropane byproduct, analogous to the di-tert-butoxypropane impurity.

  • Buy 1-Tert-butoxy-2-propanol | 57018-52-7 - Smolecule. Provides physical and chemical properties for a related compound, informing on stability and reactivity.

  • Cas 74338-98-0,1,2-Propanediol,3-(1,1-dimethylethoxy)- | lookchem. Discusses the synthesis of related glycerol ethers, which informs on potential byproducts from polyol starting materials.

  • 3-Butoxy-1-propanol | C7H16O2 | CID 82457 - PubChem - NIH. Provides physical property data for a related mono-ether of propanediol.

  • 3-(1,1-Dimethylethoxy)-1-propanol - PubChem. Provides the canonical physical and chemical properties for the target compound.

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL - Inchem.org. Details safety and reactivity information for a related compound, including incompatibility with strong oxidants.

  • Protecting Groups For Alcohols - Master Organic Chemistry. Explains the general principles of protecting alcohol functional groups, relevant to the synthesis of the target molecule.

  • The Williamson Ether Synthesis - Master Organic Chemistry. Provides the fundamental mechanistic background for the synthesis of the target molecule.

  • US2913501A - Chromatographic purification of higher fatty alcohols - Google Patents. Describes the use of chromatography for purifying alcohols, a relevant final purification step.

  • Regimes of extractive distillation in ethanol production. Discusses the theory of extractive distillation for alcohol purification.

  • Studies on purification of 1,3-propanediol by molecular distillation - ResearchGate. Details purification methods for the starting material.

  • Williamson ether synthesis - Wikipedia. Offers a comprehensive overview of the primary synthesis reaction.

  • Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid - MDPI. Provides further reading on advanced distillation techniques for alcohols.

  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis | Chemical Reviews - ACS Publications. Discusses the broader context of protecting groups, relevant to the synthesis strategy.

  • WO2004076392A1 - Purification of 1,3-propanediol by distillation - Google Patents. Provides specific examples of distillation for purifying the starting material.

  • Protection and Deprotection - CEM Corporation. A resource on protecting group chemistry, relevant to understanding the synthesis and potential byproducts.

  • Drying of ethyl alcohol by extractive rectification and choosing a fractionating agent. Discusses extractive distillation for alcohol purification.

  • A Brief Explanation of the Williamson Ether Synthesis - YouTube. A visual explanation of the core synthesis reaction.

  • Analysis of Alcohol and Alkylphenol Polyethers via Packed Column Supercritical Fluid Chromatography - ResearchGate. Discusses analytical techniques for related compounds.

  • Synthesis of 1- tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts | Request PDF - ResearchGate. Describes the synthesis of a similar compound, providing insights into reaction conditions.

  • Why can't tert-butyl ether be prepared by Williamson synthesis? - Quora. Discusses the limitations of the Williamson ether synthesis, particularly regarding sterically hindered substrates.

  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. Provides a general overview of industrial alcohol purification.

  • 3-Tert-butoxy-1,2-propanediol | C7H16O3 | CID 5228468 - PubChem. Provides data for a related glycerol ether.

  • Show how you would use the Williamson ether synthesis to prepare ... - Pearson. Provides examples of the Williamson ether synthesis.

Sources

Optimization

Technical Support Center: Minimizing Di-tert-butyl Ether Formation

Executive Summary In the synthesis of tert-butyl ethers (e.g., MTBE, ETBE) or during the protection of alcohols with tert-butyl groups, "di-tert-butyl ether" formation refers to two distinct unwanted phenomena depending...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of tert-butyl ethers (e.g., MTBE, ETBE) or during the protection of alcohols with tert-butyl groups, "di-tert-butyl ether" formation refers to two distinct unwanted phenomena depending on your substrate:

  • Symmetric Self-Etherification: The formation of

    
     from two molecules of tert-butyl alcohol (
    
    
    
    -BuOH) or isobutylene. This is sterically disfavored but occurs under high-acidity, low-nucleophile conditions.
  • Over-Alkylation (Bis-protection): In polyol substrates (e.g., glycols), the formation of di-O-tert-butyl species when a mono-ether is desired.

This guide provides troubleshooting protocols to minimize these byproducts through kinetic control, catalyst selection, and thermodynamic management.

Part 1: Diagnostic & Mechanism

Q1: Is my byproduct actually Di-tert-butyl ether?

Symptom: You observe a hydrophobic, non-polar impurity with a boiling point higher than your product. Analysis:

  • True

    
    :  Extremely sterically hindered.[1] Boiling point 
    
    
    
    . Rare in mild conditions.
  • Di-isobutylene (DIB): The most common "imposter." Formed by the dimerization of isobutylene (

    
    ). Boiling point 
    
    
    
    .
  • Bis-ethers: If starting with a diol, this is the di-protected species.

Diagnostic Check:

  • 1H NMR:

    
     shows a single singlet 
    
    
    
    ppm. DIB shows vinylic protons (
    
    
    ppm) and multiple aliphatic signals.
  • Mass Spec: DIB (

    
    ); 
    
    
    
    (
    
    
    ).
Mechanistic Pathways

The formation of these byproducts is governed by the fate of the tert-butyl cation (


).

TBu_Pathways cluster_0 Precursors Isobutylene Isobutylene (C4H8) tBu_Cat t-Butyl Cation (tBu+) Isobutylene->tBu_Cat + H+ tBuOH t-BuOH tBuOH->tBu_Cat + H+ / -H2O Target Target Ether (R-O-tBu) tBu_Cat->Target + R-OH (Nucleophile) (Major Path) DIB Di-isobutylene (DIB) [Oligomer] tBu_Cat->DIB + Isobutylene (Competition) SymEther Di-t-butyl Ether (tBu-O-tBu) tBu_Cat->SymEther + t-BuOH (Sterically Hindered)

Figure 1: Competing pathways for the tert-butyl cation.[1] Note that DIB formation is the kinetically favored side reaction over symmetric ether formation due to steric access.

Part 2: Troubleshooting & Minimization Protocols

Scenario A: Preventing Symmetric Ether ( ) & DIB

Context: You are protecting an alcohol or synthesizing MTBE/ETBE and see heavy byproducts.

Q2: How do I stop isobutylene oligomerization (DIB)? Causality: High local concentration of isobutylene relative to the nucleophile (alcohol) allows


 to react with the alkene instead of the alcohol.
Protocol: 
  • Inverse Addition: Do not dump acid into the isobutylene/alcohol mix. Saturation of the alcohol with isobutylene before catalysis ensures

    
     is available to trap 
    
    
    
    .
  • Temperature Control: Maintain

    
    . Dimerization has a higher activation energy than etherification but becomes dominant at high temperatures.
    
  • Solvent Polarity: Use polar solvents (e.g.,

    
    , THF) to stabilize the oxonium intermediate, favoring solvation over elimination/dimerization.
    

Q3: How do I prevent


 formation from 

-BuOH?
Causality: This occurs during acid-catalyzed dehydration if water is not removed, or if

-BuOH is used as the solvent. Protocol:
  • Reagent Swap: Switch from

    
    -BuOH/Acid to tert-butyl 2,2,2-trichloroacetimidate  (TBTA) or 
    
    
    
    /
    
    
    . These reagents operate under milder conditions that mechanistically preclude
    
    
    formation.
  • Scavenger: If using acid catalysis, add molecular sieves (3Å or 4Å) to sequester water. Water promotes the regeneration of

    
    -BuOH, increasing the likelihood of self-etherification.
    
Scenario B: Selective Mono-Protection of Polyols

Context: You have a diol (e.g., ethylene glycol) and want Mono-t-butyl ether, but keep getting the Bis-t-butyl ether.

Q4: How do I maximize Mono/Bis selectivity? Causality: The second hydroxyl group often becomes more nucleophilic after the first is alkylated due to electronic effects or solubility changes. Protocol:

ParameterOptimization StrategyRationale
Stoichiometry Use excess Diol (3-5 equiv) vs Isobutylene.Statistically favors mono-alkylation. Unreacted diol is easily separated via aqueous extraction.
Catalyst Use Amberlyst-15 or H-Beta Zeolite .Heterogeneous catalysts impose steric constraints (shape selectivity) that make the bulky bis-ether formation difficult inside pores.
Phase System Solvent-Free or Biphasic .As the mono-ether forms, it becomes more lipophilic. If using a biphasic system (e.g., water/hydrocarbon), the mono-ether extracts into the organic phase, protecting it from further reaction.

Experimental Workflow: Selective Mono-t-Butylation

  • Setup: Charge reactor with Diol (5.0 eq) and catalyst (Amberlyst-15, 10 wt%).

  • Addition: Dissolve Isobutylene (1.0 eq) in

    
     or add as gas slowly.
    
  • Reaction: Stir at

    
    . Monitor by TLC/GC.
    
  • Workup: Filter catalyst. Wash filtrate with water. The excess diol partitions into water; the mono-ether remains in organic phase. Bis-ether (if any) will also be in organic but minimized by stoichiometry.

Part 3: Advanced Catalytic Systems

For high-value substrates where standard acid catalysis fails or yields inseparable mixtures, use these specific catalytic systems.

Magnesium Perchlorate / System

This method avoids carbocation "hot spots" that lead to dimerization.

  • Mechanism:

    
     activates 
    
    
    
    , forming a transient reactive species that transfers the
    
    
    -butyl group.
  • Benefit: Almost zero DIB or

    
     formation.[1]
    
  • Reference: Bartoli et al. (2005) demonstrated this for hindering side reactions [1].[2]

Ionic Liquid Dehydration

Using non-acidic ionic liquids as dehydrators allows for etherification of


-BuOH with other alcohols without significant self-etherification.
  • System: 1-butyl-3-methylimidazolium chloride ([Bmim]Cl).

  • Benefit: High selectivity (>90%) for mixed ethers (MTBE/ETBE) over symmetric ethers [2].

Part 4: FAQ

Q: Can I remove di-tert-butyl ether by distillation? A: Difficult.


 (bp 

) often forms azeotropes with alcohols. If your product boils near

, chromatographic separation or selective hydrolysis is required.

Q: Why does my "di-tert-butyl ether" peak disappear when I treat with dilute acid? A: It was likely Di-isobutylene (DIB) or a Hemiacetal . True di-tert-butyl ethers are stable to dilute acid (requires strong acid like TFA to cleave). DIB does not hydrolyze but might isomerize. This confirms the "Imposter" diagnosis.

Q: Is Williamson Ether Synthesis possible for this? A: No. Reacting


-butoxide with 

-butyl bromide results exclusively in elimination (Isobutylene formation) due to extreme steric hindrance. Do not attempt.

References

  • Bartoli, G., et al.[2] "A mild reaction for the protection of alcohols as t-butyl ethers proceeds with Mg(ClO4)2 and Boc2O." Organic Letters, vol. 7, no. 3, 2005, pp. 427-430.[2] Link

  • Liu, S., et al.[2][3] "The first non-acid catalytic synthesis of tert-butyl ether from tert-butyl alcohol using ionic liquid as dehydrator."[4] Chemical Communications, 2004. Link

  • Ogasa, C., et al. "Synthesis of tert-Butyl Esters and Ethers using Tf2NH."[2][3] Synlett, vol. 35, 2024, pp. 235-239.[2][3] Link

  • Jamróz, M. E., et al. "Molecular spectroscopic study of di-tert-butyl ether of glycerol."[5] Spectrochimica Acta Part A, vol. 67, 2007, pp. 980-988.[5] Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of 3-tert-Butyloxy-1-propanol Purity by GC-MS

Abstract The chemical purity of reagents and intermediates is a cornerstone of reproducible research and the development of safe, effective pharmaceuticals. For a compound like 3-tert-Butyloxy-1-propanol, a versatile bui...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The chemical purity of reagents and intermediates is a cornerstone of reproducible research and the development of safe, effective pharmaceuticals. For a compound like 3-tert-Butyloxy-1-propanol, a versatile building block, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 3-tert-Butyloxy-1-propanol purity. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the technique against orthogonal methods such as Quantitative Nuclear Magnetic Resonance (qNMR) and Karl Fischer titration. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for chemical purity validation.

Introduction: The Critical Role of Purity

3-tert-Butyloxy-1-propanol (C7H16O2, MW: 132.20 g/mol ) is an organic compound featuring both an ether and a primary alcohol functional group.[1] This bifunctionality makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences:

  • Altered Reaction Kinetics: Impurities can act as catalysts or inhibitors, leading to unpredictable reaction rates and yields.

  • Formation of Unwanted Byproducts: Reactive impurities can participate in side reactions, complicating purification and potentially generating toxic compounds.

  • Inaccurate Stoichiometry: An incorrect purity value leads to errors in molar calculations, affecting reaction stoichiometry and final product quality.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for purity determination due to its high resolving power and the definitive identification capabilities of mass spectrometry.[2][3] It excels at separating volatile and semi-volatile compounds, making it ideally suited for analyzing substances like 3-tert-Butyloxy-1-propanol.

The Cornerstone Technique: Purity by GC-MS

GC-MS combines the separation prowess of gas chromatography with the detection power of mass spectrometry. The GC separates individual components of a mixture based on their volatility and interaction with a stationary phase, while the MS fragments these components into ions, creating a unique mass spectrum that acts as a chemical fingerprint.

Why GC-MS? The Rationale Behind the Choice

The selection of GC-MS is a deliberate choice driven by the need for both quantification and identification.

  • Specificity: The mass spectrometer provides high-confidence identification of the main component and any impurities by comparing their mass spectra to established libraries (e.g., NIST). This addresses a key requirement of analytical validation as outlined in the ICH Q2(R1) guidelines.[4][5][6]

  • Sensitivity: GC-MS can detect impurities at parts-per-million (ppm) levels, which is crucial for meeting the stringent purity requirements of the pharmaceutical industry.

  • Quantitative Accuracy: When properly calibrated, the area of a chromatographic peak is directly proportional to the concentration of the compound, allowing for precise purity calculations (typically expressed as % area).

Identifying Potential Impurities

A robust validation method must be able to separate the main analyte from its potential impurities. For 3-tert-Butyloxy-1-propanol, these may include:

  • Starting Materials: 1,3-Propanediol, tert-Butanol.

  • Byproducts of Synthesis: Di-tert-butyl ether, isomers like 1-tert-Butoxypropan-2-ol.[7]

  • Residual Solvents: Solvents used during synthesis and purification (e.g., hexane, ethyl acetate).[8]

Experimental Workflow for GC-MS Purity Validation

The entire process, from sample handling to final report, must be systematic to ensure data integrity.

GCMS_Workflow Figure 1: GC-MS Purity Validation Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Receipt & Login B Standard & Sample Preparation (e.g., 1 mg/mL in MeOH) A->B D GC-MS Instrument Setup (Method Loading) B->D Load Samples C System Suitability Test (SST) Prep E Perform SST Injection (Verify Performance) C->E D->E F Inject Blank (Solvent) E->F G Inject Sample F->G H Process Chromatogram (Peak Integration) G->H I Identify Impurities (MS Library Search) H->I J Calculate Purity (% Area Normalization) I->J K Generate Final Report (Purity, Impurity Profile) J->K

Caption: A comprehensive workflow for GC-MS purity validation.

Detailed GC-MS Protocol

This protocol is a self-validating system, incorporating checks to ensure the reliability of the results.

1. Materials and Reagents:

  • 3-tert-Butyloxy-1-propanol test sample.

  • Methanol (HPLC or GC-grade), as solvent.

  • System Suitability Mixture (optional, but recommended): A solution containing the main analyte and known key impurities at relevant levels.

2. Instrument Conditions:

  • Gas Chromatograph: Agilent 8890 GC (or equivalent).

  • Mass Spectrometer: Agilent 5977B MS (or equivalent).

  • GC Column: A polar column is essential for retaining and separating the polar analyte and related impurities.[9][10] A Stabilwax-DA or DB-WAX column (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice.

    • Expert Insight: Non-polar columns (like a DB-5) would result in poor peak shape and early elution for this polar compound, compromising resolution from the solvent front and other volatile impurities.

  • Injector: Split/Splitless, operated in Split mode.

    • Inlet Temperature: 250 °C

    • Split Ratio: 50:1

      • Expert Insight: A high split ratio prevents column overloading from the main peak, ensuring sharp, symmetrical peaks which are essential for accurate integration, especially for trace impurities eluting near the main component.

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 220 °C.

    • Final Hold: Hold at 220 °C for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full Scan.

    • Mass Range: m/z 35-350.

3. Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-tert-Butyloxy-1-propanol and dissolve in 10 mL of methanol to create a ~1 mg/mL solution.

  • System Suitability Test (SST): Before sample analysis, inject the SST solution (or the sample itself if no mixture is available). The system is deemed suitable if:

    • The main peak has a tailing factor between 0.9 and 1.5.

    • The resolution between the main peak and any critical impurity is >1.5.

    • This step ensures the system is performing correctly on the day of analysis, making the results trustworthy.

  • Analysis Sequence:

    • Inject 1 µL of the solvent blank (methanol) to ensure no system contamination.

    • Inject 1 µL of the prepared sample solution in triplicate.

  • Data Processing:

    • Integrate all peaks in the chromatogram.

    • Identify the main 3-tert-Butyloxy-1-propanol peak by its retention time and mass spectrum.

    • Identify any impurity peaks by searching their mass spectra against the NIST database.

    • Calculate purity using the area percent normalization method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Orthogonal and Complementary Techniques: A Comparative Analysis

No single technique can tell the whole story. A robust validation package relies on orthogonal methods—techniques that measure the same attribute via different physical principles.

Tech_Choice Figure 2: Decision Guide for Purity Analysis Start What is the primary analytical goal? Goal1 Identify & Quantify Volatile Impurities Start->Goal1 Goal2 Determine Absolute Purity (Primary Standard) Start->Goal2 Goal3 Quantify Water Content Start->Goal3 Method1 GC-MS Goal1->Method1 High Sensitivity & Specificity Method2 Quantitative NMR (qNMR) Goal2->Method2 Primary Method, No Reference Std Needed Method3 Karl Fischer Titration Goal3->Method3 Specific for Water, High Accuracy

Sources

Comparative

A Comparative Guide to 3-tert-Butyloxy-1-propanol and 1-tert-butoxy-2-propanol as Solvents for Research and Development

In the intricate landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product selectivity, and overall process efficiency. I...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product selectivity, and overall process efficiency. Isomeric solvents, despite sharing the same molecular formula, can exhibit remarkably different behaviors due to their distinct structural arrangements. This guide provides an in-depth comparison of two such isomers: 3-tert-Butyloxy-1-propanol and the more commonly known 1-tert-butoxy-2-propanol.

This analysis is tailored for researchers, scientists, and drug development professionals, offering a blend of established experimental data and theoretical insights. A significant disparity in the available scientific literature exists between these two isomers. 1-tert-butoxy-2-propanol is a well-characterized, commercially available solvent, whereas its isomer, 3-tert-Butyloxy-1-propanol, is not widely studied, and experimental data is scarce. This guide will thoroughly explore the known properties of 1-tert-butoxy-2-propanol and, based on fundamental chemical principles, project the anticipated characteristics of 3-tert-Butyloxy-1-propanol, providing a framework for its potential evaluation and application.

Molecular Structure: The Foundation of Functional Differences

The seemingly subtle difference in the position of the hydroxyl group between these two isomers leads to significant variations in their chemical and physical properties. 1-tert-butoxy-2-propanol possesses a secondary alcohol, while 3-tert-Butyloxy-1-propanol has a primary alcohol.

  • 1-tert-butoxy-2-propanol (CAS: 57018-52-7): The hydroxyl group is located on the second carbon of the propane chain, making it a secondary alcohol. The bulky tert-butyl group is adjacent to the carbon bearing the hydroxyl group, which can introduce steric hindrance.

G cluster_1 1-tert-butoxy-2-propanol cluster_2 3-tert-Butyloxy-1-propanol a1 C a2 H3C a1->a2 a3 CH3 a1->a3 a4 CH3 a1->a4 a5 O a1->a5 a6 CH2 a5->a6 a7 CH a6->a7 a8 OH a7->a8 a9 CH3 a7->a9 b1 C b2 H3C b1->b2 b3 CH3 b1->b3 b4 CH3 b1->b4 b5 O b1->b5 b6 CH2 b5->b6 b7 CH2 b6->b7 b8 CH2 b7->b8 b9 OH b8->b9

Caption: Molecular structures of 1-tert-butoxy-2-propanol and 3-tert-Butyloxy-1-propanol.

Physicochemical Properties: A Comparative Analysis

The physical properties of a solvent, such as boiling point, viscosity, and solubility, are paramount in determining its suitability for a specific application. Below is a summary of the known properties of 1-tert-butoxy-2-propanol. Due to the lack of experimental data for 3-tert-Butyloxy-1-propanol, theoretical predictions based on its structure are provided for a conceptual comparison.

Property1-tert-butoxy-2-propanol3-tert-Butyloxy-1-propanol (Predicted)Rationale for Prediction
Molecular Formula C₇H₁₆O₂[1]C₇H₁₆O₂Isomers share the same molecular formula.
Molecular Weight 132.20 g/mol [1]132.20 g/mol Isomers share the same molecular weight.
Boiling Point 143-152 °C[1][2]Higher than 1-tert-butoxy-2-propanolPrimary alcohols exhibit stronger hydrogen bonding than secondary alcohols, leading to higher boiling points.
Melting Point -56 °C to -27 °C[1][2]Likely higherMore efficient crystal packing may be possible with the less sterically hindered primary alcohol.
Density (at 20-25 °C) 0.870-0.874 g/mL[1][2]SimilarMinor differences are expected, but significant deviation is unlikely.
Flash Point 44-45 °C[1]SimilarFlashpoint is related to volatility, which is influenced by boiling point. A slightly higher boiling point might lead to a slightly higher flash point.
Water Solubility Soluble[1][3]Likely more solubleThe primary hydroxyl group is more accessible for hydrogen bonding with water molecules.
Viscosity Data not readily availableLikely higherStronger intermolecular hydrogen bonding in the primary alcohol would lead to higher viscosity.

Applications & Performance Insights

1-tert-butoxy-2-propanol is a versatile solvent with established applications in various industries.[4] It is recognized for its efficacy as a coupling agent and for its higher electrolyte solubility compared to solvents like 2-butoxyethanol.[2] Common uses include:

  • Solvent in water-reducible coatings[2]

  • Formulations for all-purpose, glass, and hard-surface cleaners[2]

  • Inks and adhesives[2]

  • Agricultural, electronic, cosmetic, and textile products[2]

3-tert-Butyloxy-1-propanol , while not commercially prominent, presents intriguing possibilities based on its structure:

  • Potential for Enhanced Reactivity: The primary alcohol in 3-tert-Butyloxy-1-propanol is less sterically hindered than the secondary alcohol in its isomer. This could translate to faster reaction rates in processes where the alcohol is a reactant, such as esterifications or etherifications.

  • Differential Solvating Properties: The distinct placement of the hydroxyl and ether functionalities will alter the solvent's polarity and hydrogen bonding capabilities, potentially offering unique solubility profiles for complex molecules.

  • Impact on Reaction Selectivity: In stereoselective or regioselective reactions, the solvent's ability to coordinate with reactants, intermediates, and catalysts is crucial. The different steric and electronic environments of the two isomers could lead to different product distributions.

G cluster_1 1-tert-butoxy-2-propanol cluster_2 3-tert-Butyloxy-1-propanol A Secondary Alcohol (Sterically Hindered) B Potential for slower reaction rates involving the OH group A->B C May favor specific transition states due to steric bulk A->C X Reaction Outcome B->X C->X D Primary Alcohol (Less Hindered) E Potentially faster reaction rates involving the OH group D->E F Different coordination to catalysts and reactants D->F E->X F->X

Caption: Logical relationship between isomeric structure and potential reaction outcomes.

Safety and Handling

1-tert-butoxy-2-propanol is a flammable liquid and vapor.[5] It can form explosive peroxides, especially upon prolonged exposure to air, and should be tested for peroxides before distillation.[5] It is also known to cause serious eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this chemical.[5] Work should be conducted in a well-ventilated area or under a fume hood.[5]

For 3-tert-Butyloxy-1-propanol , no specific toxicological or safety data is available. In the absence of such information, it is imperative to handle this compound with a high degree of caution, assuming it to be at least as hazardous as its isomer. All handling should be performed in a controlled laboratory setting by trained personnel.

Experimental Protocol for Comparative Solvent Evaluation

To provide a self-validating system for assessing the performance of these two solvents, the following experimental workflow is proposed. This protocol can be adapted for a wide range of chemical reactions.

G start Start: Select Model Reaction and Analyte prep Prepare Stock Solutions of Reactants and Internal Standard start->prep rxn1 Set up Reaction in 1-tert-butoxy-2-propanol prep->rxn1 rxn2 Set up Reaction in 3-tert-Butyloxy-1-propanol prep->rxn2 sampling Take Aliquots at Defined Time Intervals rxn1->sampling rxn2->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples by GC, HPLC, or NMR quench->analysis data Determine Conversion, Yield, and Selectivity analysis->data compare Compare Solvent Performance data->compare end End: Select Optimal Solvent compare->end

Caption: Experimental workflow for comparative solvent screening.

Step-by-Step Methodology:

  • Reaction Setup:

    • In two separate, identical reaction vessels, charge the starting materials for a selected model reaction (e.g., a nucleophilic substitution, an esterification, or a Suzuki coupling).

    • To one vessel, add a precise volume of 1-tert-butoxy-2-propanol.

    • To the second vessel, add the same volume of 3-tert-Butyloxy-1-propanol.

    • If the reaction is catalytic, ensure the catalyst is added at the same time and in the same manner to both vessels.

    • Initiate the reactions simultaneously by adding the final reagent or by starting to heat the reaction mixtures to the desired temperature.

  • Monitoring the Reaction:

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small, precise aliquot from each reaction mixture.

    • Immediately quench the reaction in each aliquot by adding a suitable quenching agent or by rapid cooling.

  • Sample Analysis:

    • Prepare the quenched aliquots for analysis. This may involve dilution, extraction, or derivatization.

    • Analyze the samples using an appropriate analytical technique such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Quantify the consumption of starting materials and the formation of products and byproducts.

  • Data Interpretation:

    • Plot the concentration of reactants and products as a function of time for each solvent to determine the reaction kinetics.

    • Calculate the final conversion, yield, and selectivity for the reaction in each solvent.

    • Compare the results to determine which solvent provides a more favorable outcome for the specific transformation.

Conclusion and Future Outlook

This guide illuminates the known characteristics of 1-tert-butoxy-2-propanol as a solvent and provides a theoretical framework for understanding its less-studied isomer, 3-tert-Butyloxy-1-propanol. The primary structural difference—a secondary versus a primary alcohol—is predicted to have a significant impact on their physicochemical properties and, consequently, their performance in chemical reactions.

The lack of comprehensive experimental data for 3-tert-Butyloxy-1-propanol represents a notable knowledge gap. However, this also presents an opportunity for novel research. By employing the provided experimental protocol, researchers can systematically evaluate this and other underutilized solvents, potentially unlocking new avenues for process optimization and innovation in chemical synthesis and drug development. The systematic exploration of isomeric solvents is a promising strategy for fine-tuning reaction environments to achieve desired outcomes.

References

  • LookChem. 3-Butoxy-1-propanol. [Link]

  • ChemBK. tert-Butoxypropanol. (2024-04-09). [Link]

  • ChemBK. 1-tert-Butoxy-2-propanol. [Link]

  • Inchem.org. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. [Link]

  • PubChem - NIH. 3-Butoxy-1-propanol | C7H16O2 | CID 82457. [Link]

  • Ataman Kimya. BUTOXYPROPANOL. [Link]

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL. [Link]

  • PubChem. 3-(1,1-Dimethylethoxy)-1-propanol. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 3-tert-Butyloxy-1-propanol and its Isomers

In the realm of chemical analysis, particularly within drug development and materials science, the unambiguous identification of isomeric compounds is a critical challenge. Isomers, molecules sharing the same molecular f...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of chemical analysis, particularly within drug development and materials science, the unambiguous identification of isomeric compounds is a critical challenge. Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth, practical comparison of spectroscopic techniques for differentiating 3-tert-Butyloxy-1-propanol from its key structural isomers: 1-tert-butoxy-2-propanol and 2-tert-butoxy-1-propanol. Our focus will be on leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve definitive structural elucidation.

The Challenge: Subtle Differences, Significant Consequences

3-tert-Butyloxy-1-propanol and its isomers are structurally similar, primarily differing in the placement of the hydroxyl (-OH) and tert-butoxy (-O-C(CH₃)₃) groups along the three-carbon propanol backbone. These subtle structural variations can lead to significant differences in reactivity, toxicity, and efficacy in various applications. Consequently, robust analytical methods for their differentiation are paramount for quality control and regulatory compliance.

Principle of Spectroscopic Differentiation

The ability to distinguish between these isomers lies in how their unique atomic arrangements interact with different forms of energy. Each spectroscopic technique probes distinct molecular features:

  • NMR Spectroscopy examines the chemical environment of atomic nuclei (specifically ¹H and ¹³C) within a magnetic field. The precise location and connectivity of atoms create unique magnetic environments, resulting in distinct spectral fingerprints for each isomer.[1][2]

  • IR Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations.[3] The specific bonds present (e.g., C-O, O-H) and their locations within the molecule lead to characteristic absorption bands that can be used for differentiation.[4]

  • Mass Spectrometry bombards molecules with electrons, causing them to ionize and fragment. The resulting fragmentation patterns are often unique to a particular molecular structure, allowing for isomer differentiation based on the mass-to-charge ratio of the fragments.[5][6]

¹H NMR Spectroscopy: A Window into Proton Environments

Proton NMR (¹H NMR) is arguably the most powerful tool for distinguishing these isomers. The chemical shift (δ), integration, and multiplicity (splitting pattern) of the proton signals provide a detailed map of the molecule's structure.[7]

Causality in ¹H NMR Differentiation

The key to differentiation lies in the number of unique proton environments and their coupling interactions. The proximity of protons to the electronegative oxygen atoms of the hydroxyl and ether groups significantly influences their chemical shifts.

  • 3-tert-Butyloxy-1-propanol: The symmetry of this molecule results in a more straightforward spectrum. We expect to see distinct signals for the protons on the carbon bearing the hydroxyl group, the adjacent methylene group, and the tert-butyl group.

  • 1-tert-Butyloxy-2-propanol: This isomer will exhibit a more complex spectrum due to the asymmetry around the chiral center. The protons on the methylene group attached to the ether oxygen will be diastereotopic, leading to more complex splitting patterns.

  • 2-tert-Butyloxy-1-propanol: Similar to its 1-tert-butoxy counterpart, this isomer will show a distinct set of signals reflecting the unique electronic environment of each proton.

Comparative ¹H NMR Data (Predicted, in CDCl₃)
IsomerSignal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
3-tert-Butyloxy-1-propanol -C(CH₃)₃~1.2Singlet9H
-O-CH₂-~3.5Triplet2H
-CH₂-CH₂-OH~1.8Quintet2H
-CH₂-OH~3.7Triplet2H
-OHVariableSinglet1H
1-tert-Butyloxy-2-propanol -C(CH₃)₃~1.2Singlet9H
-CH(OH)-CH₃~1.1Doublet3H
-O-CH₂-~3.2-3.4Multiplet (ABq)2H
-CH(OH)-~3.8Multiplet1H
-OHVariableSinglet1H
2-tert-Butyloxy-1-propanol -C(CH₃)₃~1.2Singlet9H
-CH(O-tBu)-CH₃~1.1Doublet3H
-CH₂-OH~3.4-3.6Multiplet (ABq)2H
-CH(O-tBu)-~3.6Multiplet1H
-OHVariableSinglet1H

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

Experimental Workflow: ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides complementary information by revealing the number of unique carbon environments in each isomer.[8] Since ¹³C has a low natural abundance, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each peak corresponds to a unique carbon atom.

Causality in ¹³C NMR Differentiation

The number of distinct signals in the ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms. This provides a rapid method for distinguishing between the isomers based on their molecular symmetry.

  • 3-tert-Butyloxy-1-propanol: Possesses a higher degree of symmetry, resulting in fewer unique carbon signals.

  • 1-tert-Butyloxy-2-propanol & 2-tert-Butyloxy-1-propanol: These less symmetrical isomers will each display a unique set of signals corresponding to all seven carbon atoms.

Comparative ¹³C NMR Data (Predicted, in CDCl₃)
IsomerNumber of SignalsPredicted Chemical Shifts (δ, ppm)
3-tert-Butyloxy-1-propanol 4~28 (-C(CH₃)₃), ~60 (-CH₂-OH), ~62 (-O-CH₂-), ~73 (-C(CH₃)₃)
1-tert-Butyloxy-2-propanol 5~20 (-CH(OH)-CH₃), ~28 (-C(CH₃)₃), ~68 (-CH(OH)-), ~73 (-C(CH₃)₃), ~76 (-O-CH₂-)
2-tert-Butyloxy-1-propanol 5~18 (-CH(O-tBu)-CH₃), ~28 (-C(CH₃)₃), ~66 (-CH₂-OH), ~73 (-C(CH₃)₃), ~75 (-CH(O-tBu)-)

Note: The carbon of the tert-butyl group attached to the oxygen and the methyl carbons of the tert-butyl group are distinct signals.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (~20-50 mg in ~0.7 mL of deuterated solvent) to compensate for the low natural abundance of ¹³C.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Processing: Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] While all three isomers contain hydroxyl and ether functional groups, the precise position and environment of these groups can lead to subtle but discernible differences in their IR spectra, particularly in the "fingerprint region" (below 1500 cm⁻¹).

Causality in IR Differentiation
  • O-H Stretch: All isomers will exhibit a strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of an alcohol.[9] The exact position and shape of this band can be influenced by hydrogen bonding, which may differ slightly between the isomers.

  • C-O Stretch: The C-O stretching vibrations, typically found in the 1000-1300 cm⁻¹ region, are highly diagnostic.[10] Primary, secondary, and tertiary alcohols, as well as ethers, have characteristic C-O stretching frequencies. The combination of the alcohol and ether C-O stretches will create a unique pattern for each isomer.

  • Fingerprint Region: The complex pattern of absorptions in the fingerprint region is unique to each molecule and serves as a molecular "fingerprint."[4]

Comparative IR Data (Predicted)
IsomerO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)Key Fingerprint Region Features
3-tert-Butyloxy-1-propanol ~3350 (broad)~1100 (ether), ~1050 (primary alcohol)Unique pattern of bands
1-tert-Butyloxy-2-propanol ~3400 (broad)~1120 (ether), ~1100 (secondary alcohol)Unique pattern of bands
2-tert-Butyloxy-1-propanol ~3380 (broad)~1130 (ether), ~1040 (primary alcohol)Unique pattern of bands
Experimental Workflow: IR Spectroscopy

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (132.20 g/mol )[11], their different structures will lead to distinct fragmentation patterns upon ionization.

Causality in MS Differentiation

The primary fragmentation pathways for alcohols in a mass spectrometer are alpha-cleavage and dehydration.[12]

  • Alpha-Cleavage: This involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group. The position of the hydroxyl group in each isomer will dictate the masses of the resulting fragments.

  • Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols.[6]

The fragmentation of the ether linkage will also contribute to the unique mass spectrum of each isomer.

Predicted Key Fragments in Mass Spectra
IsomerMolecular Ion (M⁺)Key Fragment (m/z)Origin of Key Fragment
3-tert-Butyloxy-1-propanol 13257, 75Loss of -OCH₂CH₂CH₂OH, Loss of tert-butyl
1-tert-Butyloxy-2-propanol 13245, 57, 87[CH₃CHOH]⁺, [C(CH₃)₃]⁺, M⁺ - CH₃
2-tert-Butyloxy-1-propanol 13257, 59, 73[C(CH₃)₃]⁺, [CH(CH₃)OCH₃]⁺, M⁺ - C(CH₃)₃

Note: The relative intensities of these fragments will be crucial for differentiation.

Experimental Protocol: Mass Spectrometry (with Gas Chromatography Inlet)
  • Sample Introduction: Inject a dilute solution of the sample into a Gas Chromatograph (GC) for separation prior to introduction into the mass spectrometer. This is particularly useful for analyzing mixtures.

  • Ionization: Use a standard ionization technique such as Electron Ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the fragmentation pattern to a spectral library or predicted fragmentation pathways.

Conclusion: A Multi-faceted Approach for Unambiguous Identification

  • ¹H and ¹³C NMR provide the most definitive structural information, allowing for unambiguous assignment of the isomeric structure based on the unique chemical environments of the protons and carbons.

  • IR Spectroscopy serves as a rapid and effective tool for confirming the presence of the key functional groups and for a quick comparison of the molecular fingerprint.

  • Mass Spectrometry confirms the molecular weight and provides complementary structural information through the analysis of fragmentation patterns.

By judiciously applying these techniques and understanding the underlying principles of how molecular structure influences spectroscopic output, researchers, scientists, and drug development professionals can confidently and accurately differentiate these and other challenging isomeric compounds.

References

  • Dubey, G. P., & Dhingra, L. (2022). Probing the Intermolecular Interactions in Binary Liquid Mixtures of 1-Tert-butoxy-2-propanol with Amines Through Volumetric, Ultrasonic and FT-IR Spectroscopic Studies at Different Temperatures. International Journal of Thermophysics, 43(30). [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • International Agency for Research on Cancer. (n.d.). 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. IARC Publications. [Link]

  • Inchem.org. (n.d.). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. National Center for Biotechnology Information. [Link]

  • Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. [Link]

  • Chemistry For Everyone. (2025, February 15). Can IR Spectroscopy Distinguish Isomers? [Video]. YouTube. [Link]

  • PubChem. (n.d.). 3-(1,1-Dimethylethoxy)-1-propanol. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

  • Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts Chemistry. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]

  • OpenStax. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. [Link]

  • PubChem. (n.d.). 3-Butoxy-1-propanol. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. (2019, September 3). 14.2: Spectroscopy of Ethers. [Link]

  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Analyst (RSC Publishing). (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. [Link]

  • Julian, R. R., et al. (2023). A New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. In Organic Chemistry. [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. [Link]

  • Chemistry World. (2025, August 11). Mass Spectrometry of Alcohols [Video]. YouTube. [Link]

  • AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. [Link]

  • Reddit. (2024, January 19). Tips and tricks to distuingish isomers using triple quadrupole LC-MS/MS. [Link]

  • OpenOChem Learn. (n.d.). Alcohols. [Link]

  • ACS Publications. (n.d.). 13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents. Analytical Chemistry. [Link]

  • ACS Publications. (n.d.). Mass Spectra of Alcohols. Analytical Chemistry. [Link]

  • ACS Publications. (2022, June 27). Identification of Isomeric Biomolecules by Infrared Spectroscopy of Solvent-Tagged Ions. Analytical Chemistry. [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. [Link]

  • ResearchGate. (2019, September 23). How to differentiate any kind of isomers by mass & nmr spectrometry?[Link]

Sources

Comparative

Comparative Guide: Characterization and Stability of 3-tert-Butyloxy-1-propanol Reaction Intermediates

Executive Summary 3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) serves as a critical mono-protected diol scaffold in organic synthesis. Unlike its benzyl (Bn) or silyl (TBDMS) counterparts, the tert-butyl ether moiety off...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-tert-Butyloxy-1-propanol (CAS: 80783-53-5) serves as a critical mono-protected diol scaffold in organic synthesis. Unlike its benzyl (Bn) or silyl (TBDMS) counterparts, the tert-butyl ether moiety offers a unique orthogonality profile: it is impervious to hydrogenolysis and fluoride but highly sensitive to Brønsted acids.

This guide characterizes the two most pivotal reaction intermediates encountered when utilizing this scaffold:

  • The Oxidative Intermediate: 3-tert-Butoxypropanal (formed via alcohol oxidation).

  • The Deprotection Intermediate: The tert-Butyl Carbocation (formed during acidolytic cleavage).

Part 1: The Oxidative Intermediate (Aldehyde Formation)

The primary utility of 3-tert-Butyloxy-1-propanol is its conversion to 3-tert-butoxypropanal . This aldehyde is a stable synthetic intermediate used to extend carbon chains via Wittig or Grignard reactions.

Comparative Analysis: tert-Butyl vs. Benzyl Protection

When oxidizing the parent alcohol, the choice of protecting group dictates the stability and purification of the resulting aldehyde intermediate.

Feature3-tert-Butoxypropanal (Target)3-Benzyloxypropanal (Alternative)
Molecular Weight 130.19 g/mol 164.20 g/mol
Boiling Point Lower (Volatile)Higher (Stable oil)
UV Detection Poor (Transparent in UV)Excellent (Strong UV active)
Acid Stability Low (Risk of deprotection)High (Stable to weak acids)
Base Stability Excellent (No

-elimination)
Good (Risk of

-elimination)
NMR Signature Singlet

1.18 ppm (9H)
Multiplet

7.30 ppm (5H)
Mechanistic Pathway (Swern Oxidation)

The oxidation of 3-tert-Butyloxy-1-propanol via Swern conditions proceeds through a sensitive alkoxysulfonium intermediate. Unlike silyl ethers, which can undergo migration under basic conditions, the tert-butyl group remains sterically locked.

SwernPathway Start 3-tert-Butyloxy-1-propanol (Substrate) Inter2 Alkoxysulfonium Ion (Unstable) Start->Inter2 Attack DMSO DMSO + (COCl)2 (-78°C) Inter1 Chlorosulfonium Salt DMSO->Inter1 Inter1->Inter2 Product 3-tert-Butoxypropanal (Aldehyde) Inter2->Product Intramolecular Proton Transfer Base Et3N Addition Base->Product Promotes

Figure 1: Mechanistic flow of Swern oxidation. The t-butyl group ensures the alkoxysulfonium intermediate (yellow) does not undergo side reactions common with acetals.

Experimental Characterization Data

The tert-butyl group provides a distinct NMR handle that simplifies the monitoring of reaction intermediates.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       9.79 (t, J = 1.8 Hz, 1H, CH O) – Diagnostic Aldehyde Peak
      
    • 
       3.70 (t, J = 6.0 Hz, 2H, -CH 2-O-tBu)
      
    • 
       2.65 (td, J = 6.0, 1.8 Hz, 2H, -CH 2-CHO)
      
    • 
       1.18 (s, 9H, -C(CH 3)3) – Diagnostic t-Bu Singlet
      

Part 2: The Deprotection Intermediate (Acidolytic Cleavage)

The defining characteristic of the tert-butyl ether is its cleavage mechanism. Unlike benzyl ethers (which require Pd/H2) or silyl ethers (which require F-), tert-butyl ethers cleave via an E1 elimination mechanism mediated by a carbocation intermediate.

Mechanism: The Isobutene Ejection

Upon exposure to strong acid (TFA or H3PO4), the ether oxygen is protonated, leading to the formation of a transient tert-butyl cation. This cation immediately eliminates a proton to form isobutene gas.

Why this matters: This pathway renders the deprotection "self-purifying." The byproduct is a gas (isobutene), whereas benzyl deprotection yields toluene (liquid) or benzyl alcohol (solid), requiring extraction.

Deprotection Ether 3-tert-Butyloxy-1-propanol Oxonium Protonated Ether (Oxonium Ion) Ether->Oxonium Protonation Acid H+ (TFA) Acid->Oxonium TS Transition State (C-O Bond Break) Oxonium->TS Cation tert-Butyl Cation (Transient) TS->Cation Diol 1,3-Propanediol (Product) TS->Diol Gas Isobutene Gas (Byproduct) Cation->Gas E1 Elimination

Figure 2: Acid-catalyzed deprotection pathway. The fragmentation of the oxonium ion is the rate-determining step, driven by the stability of the tertiary carbocation.

Stability Comparison Matrix
Condition3-tert-Butyloxy-1-propanol3-Benzyloxy-1-propanolTBDMS-O-Propanol
TFA / DCM Unstable (Cleaves < 1h)StableUnstable
H2 / Pd/C StableUnstable (Cleaves)Stable
TBAF / THF StableStableUnstable (Cleaves)
NaOH / H2O StableStableStable
Jones Reagent StableStable (Oxidizes Benzyl C)Stable

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-tert-Butoxypropanal (Swern Oxidation)

Use this protocol to generate the aldehyde intermediate for chain extension.

  • Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5 eq), DCM (anhydrous).

  • Activation: Cool DCM (50 mL) to -78°C. Add oxalyl chloride. Dropwise add DMSO (dissolved in DCM) over 15 min. Stir for 30 min to form the chlorosulfonium intermediate.

  • Addition: Add 3-tert-Butyloxy-1-propanol (1.0 eq) in DCM dropwise. Maintain temperature at -78°C. Stir for 45 min. Note: The solution becomes cloudy as the alkoxysulfonium salt forms.

  • Termination: Add Et3N (5.0 eq) dropwise. The mixture will turn yellow. Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH4Cl. Extract with DCM.[1] Wash organic layer with brine.

  • Validation: Check TLC (stained with KMnO4; aldehyde oxidizes instantly). Evaporate solvent. The residue is the crude aldehyde, typically used immediately without column chromatography to prevent decomposition.

Protocol B: Acidolytic Cleavage (Deprotection)

Use this protocol to reveal the free alcohol.

  • Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Setup: Dissolve the substrate in DCM (0.1 M concentration).

  • Reaction: Add TFA (20% v/v final concentration) at 0°C.

  • Monitoring: Warm to room temperature. Monitor by TLC. The tert-butyl ether spot (high Rf) will disappear, replaced by the more polar alcohol/diol spot.

  • Observation: Gas evolution (isobutene) may be observed as small bubbles.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5056739, 3-(1,1-Dimethylethoxy)-1-propanol. Retrieved from [Link][2]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Magar, S. B., et al. (2023). Suggested process in developing 3-tert-butoxy-1,2-propanediol. ResearchGate. Retrieved from [Link]

  • SpectraBase. (2024). 13C NMR Data for 3-tert-Butoxypropanal. Wiley Science Solutions. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-tert-Butyloxy-1-propanol

Navigating the lifecycle of laboratory reagents demands a commitment to safety that extends beyond the benchtop. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a ro...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the lifecycle of laboratory reagents demands a commitment to safety that extends beyond the benchtop. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-tert-Butyloxy-1-propanol, grounded in an understanding of its chemical properties and associated hazards.

Section 1: Core Chemical Profile and Hazard Identification

Understanding the intrinsic properties of 3-tert-Butyloxy-1-propanol is fundamental to appreciating the causality behind the handling and disposal protocols. It is a combustible liquid that requires careful management to mitigate risks.[1]

Table 1: Physicochemical Properties of 3-tert-Butyloxy-1-propanol and Related Isomers

Property Value Source
Molecular Formula C₇H₁₆O₂ [1][2][3]
Molecular Weight 132.20 g/mol [2][4]
Appearance Colorless liquid [2][3][5]
Boiling Point 143-145°C [1]
Flash Point ~44 - 49.7°C (112 - 121°F) [3][5]
Density ~0.874 g/mL at 20°C [1]

| Solubility in Water | Soluble |[1][3] |

The primary hazards associated with this class of chemicals include:

  • Flammability: As a combustible liquid, it can form explosive vapor/air mixtures above its flashpoint.[2][5] Therefore, all ignition sources must be strictly controlled during handling and disposal.[5][6][7]

  • Eye Irritation: The substance is known to cause serious eye irritation.[2][5][8]

  • Skin Irritation: May cause skin irritation upon contact.[7][9]

  • Respiratory Irritation: Vapors may lead to respiratory irritation, drowsiness, or dizziness.[6][8][9]

Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling or preparing 3-tert-Butyloxy-1-propanol for disposal, the appropriate selection and use of PPE is mandatory. The goal is to create a barrier between the researcher and the chemical, preventing exposure via inhalation, skin contact, or eye contact.

  • Hand Protection: Wear compatible, chemical-resistant gloves.[2][5][10] Nitrile gloves are a suitable option for general splash hazards, but always consult a glove compatibility chart for the specific chemical and duration of contact.[11]

  • Eye and Face Protection: Chemical safety goggles are required.[5][10] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][5]

  • Skin and Body Protection: A standard laboratory coat is required for minor tasks.[11] Ensure it is clean and fully buttoned. For larger quantities or significant spill risks, consider a chemical-resistant apron or coveralls.[11][12]

  • Respiratory Protection: All handling of open containers should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of vapors.[5][10][13]

Section 3: Spill Response Protocol

In the event of an accidental release, a swift and correct response is crucial to mitigate hazards. These procedures are for minor laboratory spills (typically <1 liter) that personnel are comfortable and trained to handle.[14]

Step-by-Step Spill Cleanup:

  • Alert & Isolate: Immediately alert personnel in the vicinity.[15] Close the lab door to contain vapors.[16]

  • Eliminate Ignition Sources: Extinguish all open flames and turn off any spark-producing equipment.[2][5][16]

  • Don PPE: If not already worn, don the appropriate PPE as described in Section 2.[15][16]

  • Contain the Spill: Encircle the spill with an inert absorbent material, such as sand, vermiculite, or a commercial sorbent pad, starting from the outside and working inward to prevent it from spreading.[2][5][15]

  • Absorb the Liquid: Gently cover the spill with the absorbent material.[15][17] Allow sufficient time for the liquid to be fully absorbed.[15]

  • Collect Waste: Using non-sparking tools (e.g., plastic scoops), carefully collect the saturated absorbent material.[7][15]

  • Package for Disposal: Place the collected material into a clearly labeled, sealable container for hazardous waste.[2][5][17] Label the container as "Hazardous Waste - Spill Debris of 3-tert-Butyloxy-1-propanol."[15]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place the used towels in the hazardous waste container.

  • Final Disposal: The sealed container must be disposed of through a licensed waste disposal company in accordance with all local, state, and federal regulations.[6][7][8]

Section 4: Standard Disposal Workflow

The guiding principle for the disposal of 3-tert-Butyloxy-1-propanol is that it must not be released into the environment.[6][10] This means no drain or trash disposal. The only acceptable method is through a certified hazardous waste management program.

Workflow Diagram: Disposal Decision Process

DisposalWorkflow start Waste 3-tert-Butyloxy-1-propanol Generated check_container Is the container empty (triple-rinsed)? start->check_container liquid_waste Liquid Waste Stream check_container->liquid_waste No solid_waste Solid Waste Stream (Empty Container) check_container->solid_waste Yes collect_liquid Collect in a designated, sealed, and properly labeled hazardous waste container. liquid_waste->collect_liquid deface_label Deface or remove original label. solid_waste->deface_label check_compat Store away from incompatible materials (e.g., strong oxidants). collect_liquid->check_compat contact_ehs Arrange for pickup by a licensed waste disposal contractor via your institution's EHS office. check_compat->contact_ehs end_liquid Disposal Complete contact_ehs->end_liquid dispose_solid Dispose of container in appropriate solid waste bin (e.g., glass disposal box). deface_label->dispose_solid end_solid Disposal Complete dispose_solid->end_solid

Caption: Disposal workflow for 3-tert-Butyloxy-1-propanol.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix 3-tert-Butyloxy-1-propanol with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, must be kept separate.[5][13]

  • Waste Collection: Collect all waste 3-tert-Butyloxy-1-propanol in a suitable, sealable, and clearly labeled container.[5][6] The container must be in good condition and compatible with the chemical.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "3-tert-Butyloxy-1-propanol."

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from heat or ignition sources.[7][13][18]

  • Arrange for Disposal: Contact your institution's EHS department to arrange for pickup and disposal by a licensed waste disposal company.[8] These contractors typically use high-temperature incineration for flammable organic liquids.[19]

  • Regulatory Compliance: Always adhere to all local, state, and federal regulations governing hazardous waste disposal.[10][19][20] Failure to comply can result in significant penalties.[20]

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment, protect our shared ecosystem, and uphold the highest standards of professional responsibility.

References

  • Tris(tert-butoxy)silanol - SAFETY DATA SHEET. (2018, June). WONIK MATERIALS NORTH AMERICA. [Link]

  • What are the handling and storage conditions for 1,3 butanediol? (2023, May 4). News. [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. Inchem.org. [Link]

  • How to Store Propanol. Lab Alley. [Link]

  • 1-Propanol - SAFETY DATA SHEET. (2025, November 1). Thermo Fisher Scientific. [Link]

  • How to Safely Dispose of Propanol. Lab Alley. [Link]

  • ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. ILO and WHO. [Link]

  • propylene glycol tert-butyl ether, 57018-52-7. The Good Scents Company. [Link]

  • 3-(1,1-Dimethylethoxy)-1-propanol. PubChem. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee Knoxville. [Link]

  • Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC. [Link]

  • Chemical Spill Response Procedures. University of Louisville. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • tert-Butoxypropanol. (2024, April 9). ChemBK. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-Butyloxy-1-propanol
Reactant of Route 2
Reactant of Route 2
3-tert-Butyloxy-1-propanol
© Copyright 2026 BenchChem. All Rights Reserved.